IV-255
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19F2N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(1R,4R)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C19H19F2N3O2/c1-26-16-5-3-13(4-6-16)23-10-15-9-14(23)11-24(15)19(25)22-12-2-7-17(20)18(21)8-12/h2-8,14-15H,9-11H2,1H3,(H,22,25)/t14-,15-/m1/s1 |
InChI Key |
LUTFUXGPBODRIB-HUUCEWRRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C[C@H]3C[C@@H]2CN3C(=O)NC4=CC(=C(C=C4)F)F |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CC2CN3C(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of IV-255
This guide provides a comprehensive overview of the mechanism of action of this compound, a selective small molecule inhibitor of the BRG1 (Brahma-related gene 1) bromodomain. The information is compiled from recent studies and is intended for a technical audience engaged in drug discovery and development.
Core Mechanism of Action: Selective Inhibition of the BRG1 Bromodomain
This compound functions as a selective inhibitor of the bromodomain (BRD) of BRG1, which is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2][3][4] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.
The selectivity of this compound is a key feature; it binds to the bromodomain of BRG1 but not to the highly similar bromodomain of BRM (Brahma), another ATPase subunit of the SWI/SNF complex.[1][2][3][4] Structural and mutational analyses have identified Tyrosine 1497 (Tyr1497) within the BRG1 bromodomain as a critical residue for the binding of this compound.[1][2][3][4] Mutation of this residue to phenylalanine (Tyr1497Phe) abrogates the sensitizing effect of this compound to DNA damaging agents.[1]
By inhibiting the BRG1 bromodomain, this compound disrupts the normal function of the SWI/SNF complex in DNA repair. This leads to an impaired DNA double-strand break (DSB) response, making cancer cells more susceptible to the cytotoxic effects of DNA damaging agents.[1][2][3][4]
Pharmacological Effects of this compound
The primary pharmacological effect of this compound is the sensitization of cancer cells, particularly glioblastoma (GBM), to standard-of-care chemotherapies like temozolomide (TMZ) and other DNA damaging agents such as bleomycin.[1][2][3][5]
Key effects include:
-
Increased DNA Damage: In the presence of TMZ, this compound treatment leads to a significant increase in γH2AX staining in GBM cell nuclei.[1][2][3][4] γH2AX is a marker for DNA double-strand breaks, indicating that this compound impairs the cell's ability to repair this damage.
-
Enhanced Apoptosis: this compound sensitizes GBM cells to TMZ-induced apoptosis.[1][3][4] This is evidenced by increased cleavage of PARP (Poly (ADP-ribose) polymerase) and caspase-3, key markers of the apoptotic cascade.[1][3][4]
-
Inhibition of Cancer Stem-like Properties: In uveal melanoma (UM) cells, this compound has been shown to disrupt stem-like functions. It reduces the expression of stemness markers ANGPTL4 and STAT3 and impairs the sphere-forming capacity of these cells in 3D cultures.[6]
-
Inhibition of Invasiveness: this compound has been observed to inhibit the invasiveness of GBM cells.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from the cited studies.
Table 1: Cellular Effects of this compound in Glioblastoma (GBM) Cells
| Cell Line | Treatment | Concentration | Effect | Reference |
| LN229 and U251 | This compound + TMZ | 20 µM (this compound), 200 µM (TMZ) | Increased DNA damage (γH2AX staining) | [1] |
| LN229 and U251 | This compound + TMZ | 10 µM (this compound), 200 µM (TMZ) | Increased cell death | [1] |
Table 2: Effects of this compound on Stem-like Properties in Uveal Melanoma (UM) Cells
| Cell Line | Treatment | Effect | p-value | Reference |
| MP41 | This compound | 45% reduction in STAT3 expression | <0.05 | [6] |
| MP41 | This compound | 50% reduction in ANGPTL4 expression | <0.01 | [6] |
| MP41 | This compound | 40% reduction in TNFSRF14 expression | <0.05 | [6] |
| MP41 | This compound | 65% reduction in sphere-forming capacity | <0.01 | [6] |
Experimental Protocols
Below are the methodologies for key experiments cited in the literature.
1. Cell Death ELISA
-
Objective: To quantify apoptosis in response to drug treatment.
-
Method:
-
GBM cells (U251 and LN229) were seeded and treated with this compound (10 µM) alone or in combination with TMZ (200 µM). Control cells were treated with vehicle (DMSO).
-
After 72 hours of incubation, cytoplasmic histone-associated DNA fragments were measured using the Cell Death Detection ELISAPLUS kit (Roche) according to the manufacturer's instructions.[1]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the binding of this compound to the BRG1 bromodomain.
-
Method:
-
LN-229 and U251 BRG1KO cells expressing various BRG1 epitope-tagged BRD mutant constructs were treated with this compound (30 µM) or vehicle (DMSO) for 3 hours.
-
The cells were then heated over a temperature range from 44.5°C to 55.6°C for 5 minutes.
-
Cells were lysed and placed on ice at 4°C.
-
The cell lysates were then subjected to immunoblotting for BRG1 or Actin to assess protein stability as an indicator of ligand binding.[1]
-
3. Immunostaining for γH2AX
-
Objective: To assess the extent of DNA double-strand breaks.
-
Method:
-
Parental LN229 and U251 GBM cells were treated with TMZ (200 µM) and this compound (20 µM).
-
After 48 hours of treatment, cells were fixed and immunostained for γH2AX.
-
Immunostaining analysis was performed on a Zeiss LSM 700 confocal microscope and data were analyzed with ZEN software.[1]
-
4. Clonogenic Assay (3D Sphere Formation)
-
Objective: To quantify the self-renewal capacity of uveal melanoma cells.
-
Method:
-
UM MP41 cells were cultured in ultra-low attachment plates with 0.6% methyl cellulose to support spheroid formation.
-
Cells were treated with this compound.
-
Sphere formation was measured using ImageJ software to quantify the number and size of spheres.[6]
-
5. Quantitative PCR (qPCR)
-
Objective: To analyze the expression of stemness and severity markers.
-
Method:
-
Total RNA was extracted from UM MP41 cells treated with this compound.
-
cDNA was synthesized from the RNA.
-
qPCR was performed to analyze the expression levels of STAT3, ANGPTL4, and TNFSRF14.
-
Gene expression was normalized to the housekeeping gene β-actin.[6]
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the BRG1 bromodomain, impairing DNA repair and enhancing TMZ-induced apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro efficacy of this compound in cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. login.medscape.com [login.medscape.com]
- 4. Tyr1497 in the BRG1 Bromodomain of the SWI/SNF Complex is Critical for the Binding and Function of a Selective BRG1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide to NKTR-255: A Novel IL-15 Receptor Agonist
An Important Note on Nomenclature: Initial research queries for "IV-255" yielded information on two distinct therapeutic agents. The first, this compound, is described as a selective small molecule inhibitor of the BRG1 bromodomain. The second, and the subject of this technical guide, is NKTR-255, a polymer-conjugated form of recombinant human Interleukin-15 (rhIL-15). Due to the extensive publicly available data on NKTR-255 regarding its discovery, synthesis, mechanism of action, and clinical development, this guide will focus exclusively on this compound. It is presumed that the intended topic of interest is NKTR-255, a significant agent in the field of cancer immunotherapy.
Introduction
NKTR-255 is an investigational cancer immunotherapeutic designed to harness the potent anti-tumor properties of Interleukin-15 (IL-15).[1][2][3][4][5][6] Developed by Nektar Therapeutics, NKTR-255 is a polyethylene glycol (PEG) conjugate of recombinant human IL-15 (rhIL-15). This strategic modification is engineered to improve the pharmacokinetic profile of rhIL-15, thereby providing sustained signaling through the IL-15 receptor pathway and enhancing the proliferation, activation, and survival of crucial anti-tumor immune cells, namely Natural Killer (NK) cells and CD8+ T cells.[1][4] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical findings related to NKTR-255 for researchers, scientists, and drug development professionals.
Discovery and Rationale
The therapeutic potential of IL-15 as a cancer immunotherapy stems from its ability to stimulate the expansion and effector function of NK cells and CD8+ T cells, two key components of the anti-tumor immune response, without significantly expanding regulatory T cells (Tregs).[7][8] However, the clinical utility of unmodified rhIL-15 is hampered by its short circulating half-life, necessitating frequent and high-dose administration, which can lead to toxicity.
NKTR-255 was developed to overcome these limitations. The core concept was to attach a polyethylene glycol (PEG) polymer to the rhIL-15 molecule. This process, known as PEGylation, is a well-established strategy in drug development to increase the hydrodynamic size of a protein, thereby reducing its renal clearance and extending its plasma half-life.[9][10][11] The specific PEGylation strategy for NKTR-255 was designed to maintain the full biological activity of IL-15, allowing it to effectively engage its receptor complex.[1][4]
Synthesis of NKTR-255
The synthesis of NKTR-255 involves a multi-step process that begins with the production of recombinant human IL-15, followed by its conjugation to a polyethylene glycol (PEG) polymer. While the precise, proprietary details of the manufacturing process employed by Nektar Therapeutics are not publicly available, the general principles of rhIL-15 production and protein PEGylation provide a framework for understanding the synthesis of NKTR-255.
Recombinant Human IL-15 (rhIL-15) Production
The production of rhIL-15 for therapeutic use is typically achieved through recombinant DNA technology.
Experimental Protocol: General Production of rhIL-15
-
Gene Synthesis and Cloning: The human IL-15 cDNA sequence is optimized for expression in a suitable host system, such as E. coli. The optimized gene is then inserted into an expression plasmid, often containing elements for high-level transcription and translation.
-
Transformation and Expression: The expression plasmid is transformed into the chosen E. coli strain. The bacteria are cultured in large-scale fermenters under controlled conditions to achieve high-density growth. Protein expression is induced, leading to the production of rhIL-15, which often accumulates in inclusion bodies.
-
Purification and Refolding: The E. coli cells are harvested and lysed. The inclusion bodies containing the rhIL-15 are isolated and washed. The protein is then solubilized using denaturing agents.
-
Chromatography: The solubilized rhIL-15 is subjected to a series of chromatographic steps to purify it from host cell proteins and other contaminants.
-
Refolding: The purified, denatured rhIL-15 is refolded into its biologically active conformation. This is a critical step that is often achieved by gradually removing the denaturing agent in a refolding buffer containing redox agents to facilitate correct disulfide bond formation.
-
Final Purification: The refolded rhIL-15 is further purified using chromatographic techniques to remove any remaining impurities and aggregates. The final product is a highly pure and biologically active rhIL-15 protein.[12]
PEGylation of rhIL-15
PEGylation involves the covalent attachment of PEG chains to the protein. The specific chemistry used for NKTR-255 is proprietary, but common methods for protein PEGylation involve reacting activated PEG polymers with specific amino acid residues on the protein surface, such as lysine or cysteine. The process for NKTR-255 is designed to be site-specific to ensure that the PEGylation does not interfere with the receptor-binding domains of IL-15.
Conceptual Protocol: Site-Specific PEGylation of rhIL-15
-
Activation of PEG: A PEG polymer of a specific molecular weight is chemically activated to make it reactive towards a target functional group on the rhIL-15 molecule.
-
Conjugation Reaction: The activated PEG is reacted with the purified, refolded rhIL-15 under controlled conditions (e.g., pH, temperature, and stoichiometry) to ensure site-specific conjugation.
-
Purification of the Conjugate: The PEGylated rhIL-15 (NKTR-255) is purified from unreacted PEG, unconjugated rhIL-15, and any reaction byproducts using chromatographic techniques such as ion-exchange or size-exclusion chromatography.
-
Characterization and Formulation: The final NKTR-255 product is extensively characterized to ensure its identity, purity, and potency. It is then formulated in a stable buffer for administration.
Mechanism of Action
NKTR-255 exerts its therapeutic effects by activating the IL-15 signaling pathway in immune cells, primarily NK cells and CD8+ T cells.
IL-15 Signaling Pathway
The IL-15 receptor is a heterotrimeric complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma chain (γc, CD132). IL-15 signaling can occur through two main mechanisms: cis-presentation and trans-presentation. NKTR-255 is capable of engaging in both forms of presentation.
-
Cis-presentation: An immune cell expresses both IL-15Rα and the IL-2/15Rβγc complex. IL-15 binds to IL-15Rα on the same cell, and this complex then signals through the β and γc chains.
-
Trans-presentation: One cell, often a dendritic cell or monocyte, presents IL-15 bound to its surface IL-15Rα to a neighboring cell, such as an NK cell or CD8+ T cell, that expresses the IL-2/15Rβγc complex.
Upon binding of NKTR-255 to the IL-15 receptor complex, a downstream signaling cascade is initiated, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Caption: NKTR-255 signaling pathway in NK and CD8+ T cells.
The activation of these pathways leads to the upregulation of genes involved in cell survival (e.g., Bcl-2), proliferation, and effector functions (e.g., granzyme B and perforin).
Quantitative Data
The efficacy and characteristics of NKTR-255 have been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Receptor Binding Affinity
| Ligand | Receptor | Dissociation Constant (KD) |
| rhIL-15 | Human IL-15Rα | High Affinity |
| rhIL-15 | Human IL-2Rβ | Modest Affinity |
| NKTR-255 | Human IL-15Rα | Similar to rhIL-15 |
| NKTR-255 | Human IL-2Rβ | Similar to rhIL-15 |
Note: Specific KD values are often proprietary. The table reflects the relative affinities reported in the literature.[1]
Table 2: In Vivo Pharmacokinetics in Mice
| Compound | Clearance (mL/hour/kg) | Effective Half-life (hours) |
| rhIL-15 | 507 | 0.168 |
| NKTR-255 | 2.31 | 15.2 |
Data from a preclinical study in mice.[13]
Table 3: In Vivo Expansion of Immune Cells in Mice
| Treatment | Cell Type | Fold Increase vs. Vehicle |
| NKTR-255 (single dose) | Splenic NK cells | ~2-fold |
| NKTR-255 (single dose) | Splenic CD8+ T cells | ~2.5-fold |
Data from a study in C57BL/6 mice 5 days after a single dose of NKTR-255.
Table 4: Clinical Efficacy in Relapsed/Refractory Large B-cell Lymphoma (LBCL)
| Treatment Arm | Number of Patients (n) | 6-Month Complete Response (CR) Rate |
| NKTR-255 + CAR-T | 11 | 73% |
| Placebo + CAR-T | 4 | 50% |
Data from a Phase 2 trial (NCT05664217) in patients with R/R LBCL who received NKTR-255 after CD19-directed CAR T-cell therapy.[5][14][15]
Experimental Protocols
The characterization of NKTR-255 has involved a range of in vitro and in vivo experimental assays.
In Vitro pSTAT5 Signaling Assay
This assay is used to determine the ability of NKTR-255 to activate the JAK/STAT signaling pathway in target cells.
Experimental Protocol: pSTAT5 Flow Cytometry
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Stimulation: Incubate the PBMCs with varying concentrations of NKTR-255, rhIL-15, or a control for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation: Fix the cells with a formaldehyde-based fixation buffer to preserve the phosphorylation state of STAT5.
-
Permeabilization: Permeabilize the cells with a methanol-based buffer to allow intracellular staining.
-
Staining: Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody specific for phosphorylated STAT5 (pSTAT5) and antibodies to identify cell surface markers of NK cells (e.g., CD3-, CD56+) and T cell subsets (e.g., CD3+, CD8+).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of pSTAT5-positive cells within the NK and CD8+ T cell populations.
In Vivo Murine Tumor Model
Animal models are crucial for evaluating the in vivo anti-tumor efficacy of NKTR-255.
Caption: A typical experimental workflow for an in vivo tumor model.
Experimental Protocol: Daudi Lymphoma Xenograft Model
-
Cell Culture: Culture Daudi Burkitt's lymphoma cells in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., SCID or NSG mice) that can accept human tumor xenografts.
-
Tumor Implantation: Inject a defined number of Daudi cells intravenously into the mice.
-
Treatment: Once the tumor is established, randomize the mice into treatment groups to receive intravenous injections of NKTR-255 or a vehicle control at specified doses and schedules.
-
Monitoring: Monitor the mice regularly for tumor burden (e.g., by bioluminescence imaging if the tumor cells are engineered to express luciferase), body weight, and overall health.
-
Endpoint Analysis: At the end of the study, or when humane endpoints are reached, collect tissues (e.g., spleen, bone marrow, tumor) for analysis of immune cell populations by flow cytometry and assessment of tumor burden. Survival is also a key endpoint.
Clinical Development
NKTR-255 is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other cancer therapies, for the treatment of hematologic malignancies and solid tumors.[1][3][4][6][16]
Phase 1 Trial in Hematologic Malignancies (NCT04136756)
This first-in-human, open-label, dose-escalation and dose-expansion study is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of NKTR-255 alone and in combination with daratumumab or rituximab in patients with relapsed or refractory multiple myeloma or non-Hodgkin's lymphoma.[1][2][3]
Trial Design:
-
Dose Escalation: Successive cohorts of patients receive increasing doses of NKTR-255 to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
-
Dose Expansion: Additional patients are enrolled at the RP2D to further evaluate the safety and preliminary efficacy of NKTR-255 as a monotherapy and in combination with standard-of-care antibodies.
Conclusion
NKTR-255 represents a promising advancement in IL-15-based immunotherapy. Through its engineered design, it overcomes the pharmacokinetic limitations of rhIL-15, leading to sustained activation of the IL-15 pathway and robust expansion of anti-tumor NK and CD8+ T cells. Preclinical and early clinical data have demonstrated its potential to enhance anti-tumor immunity, both as a single agent and in combination with other cancer therapies. Ongoing and future clinical studies will further delineate the therapeutic role of NKTR-255 in the evolving landscape of cancer immunotherapy.
References
- 1. nektar.com [nektar.com]
- 2. Phase I study protocol: NKTR-255 as monotherapy or combined with daratumumab or rituximab in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. NKTR-255 in Combination With CAR-T Cell Therapy for the Treatment of Relapsed or Refractory Large B-cell Lymphoma [ctv.veeva.com]
- 5. oncodaily.com [oncodaily.com]
- 6. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 8. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dial.uclouvain.be [dial.uclouvain.be]
- 11. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Manufacturing of Recombinant Human Interleukin 15. I. Production Cell Line Development and Protein Expression in E. coli with Stop Codon Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paper: NKTR-255 Vs Placebo to Enhance Complete Responses and Durability Following CD19-Directed CAR-T Therapy in Patients with Relapsed/ Refractory (R/R) Large B-Cell Lymphoma (LBCL) [ash.confex.com]
- 14. altasciences.com [altasciences.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. nektar.com [nektar.com]
Preliminary Preclinical Studies on IV-255: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
IV-255 is a novel, selective small-molecule inhibitor of the bromodomain of BRG1 (Brahma-related gene 1), a catalytic subunit of the SWI/SNF chromatin remodeling complex.[1] Preclinical investigations have highlighted its potential as a sensitizing agent in oncology, particularly in aggressive cancers such as glioblastoma (GBM) and uveal melanoma (UM). This document provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction
The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling DNA accessibility for transcription, replication, and repair. The BRG1 subunit, frequently overexpressed in various cancers, has emerged as a promising therapeutic target.[1] this compound selectively binds to the bromodomain of BRG1, distinguishing it from other subunits like BRM.[1] This targeted inhibition disrupts the cancer cells' ability to respond to DNA damage, thereby enhancing the efficacy of cytotoxic therapies.
Mechanism of Action
This compound exerts its therapeutic effect by specifically targeting the bromodomain of BRG1. Structural and functional studies have identified the Tyr1497 residue within the BRG1 bromodomain as critical for the binding of this compound and its subsequent biological activity. By binding to this pocket, this compound impairs the DNA double-strand break (DSB) response in cancer cells. This disruption leads to increased DNA damage accumulation, as evidenced by elevated levels of phosphorylated H2AX (γH2AX), a sensitive marker for DSBs. Ultimately, this heightened DNA damage sensitizes cancer cells to apoptosis induced by DNA-damaging agents like temozolomide (TMZ).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Glioblastoma (GBM) Cell Lines
| Cell Line | Treatment | Concentration | Duration | Outcome |
| LN229 | This compound + TMZ | 20 µM (this compound), 200 µM (TMZ) | 48 hours | Increased γH2AX staining |
| U251 | This compound + TMZ | 20 µM (this compound), 200 µM (TMZ) | 48 hours | Increased γH2AX staining |
| LN229 | This compound + TMZ | 10 µM (this compound), 200 µM (TMZ) | 72 hours | Enhanced cell death |
| U251 | This compound + TMZ | 10 µM (this compound), 200 µM (TMZ) | 72 hours | Enhanced cell death |
Table 2: In Vitro Efficacy of this compound in Uveal Melanoma (UM) Cell Line MP41
| Assay Type | Treatment | Outcome | p-value |
| 2D Proliferation | This compound | No significant impact | p=0.78 |
| 3D Clonogenic Assay | This compound | 65% reduction in sphere-forming capacity | p<0.01 |
| qPCR (STAT3) | This compound | 45% reduction in expression | p<0.05 |
| qPCR (ANGPTL4) | This compound | 50% reduction in expression | p<0.01 |
| qPCR (TNFSRF14) | This compound | 40% reduction in expression | p<0.05 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the direct binding of this compound to the BRG1 protein in a cellular context.
-
Cell Treatment: Treat GBM cells (e.g., LN-229, U251) expressing epitope-tagged BRG1 with this compound (30 µM) or vehicle (DMSO) for 3 hours.[2]
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them over a temperature gradient (e.g., 44.5°C to 55.6°C) for 5 minutes using a thermal cycler.[2]
-
Cell Lysis: Immediately after heating, place the cells on ice at 4°C and lyse them.
-
Protein Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Immunoblotting: Analyze the soluble fractions by immunoblotting for the epitope-tagged BRG1. Actin is used as a loading control. An increase in soluble BRG1 at higher temperatures in the this compound-treated samples indicates target engagement.[2]
γH2AX Immunostaining for DNA Damage
This protocol quantifies DNA double-strand breaks in response to treatment.
-
Cell Culture and Treatment: Grow GBM cells on 8-well glass chamber slides. Treat the cells with this compound (20 µM) with or without TMZ (200 µM) for 48 hours.[1]
-
Fixation and Permeabilization: Wash the slides with PBS and fix the cells with 4% paraformaldehyde in PBS containing 0.3% Triton-X100 for 30 minutes at room temperature.[1]
-
Blocking: Block the cells to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Imaging: Mount the slides and visualize the γH2AX foci using a confocal microscope. The number of foci per nucleus is quantified to assess the extent of DNA damage.
Uveal Melanoma 3D Spheroid Culture and Clonogenic Assay
This protocol assesses the impact of this compound on the self-renewal capacity of cancer stem-like cells.
-
Cell Culture: Culture the UM MP41 cell line in ultra-low attachment plates with 0.6% methyl cellulose to promote spheroid formation.[3]
-
Treatment: Treat the forming spheroids with this compound at the desired concentration.
-
Clonogenic Assay: After a set incubation period, quantify the number and size of the formed spheres using imaging software such as ImageJ.[3] A reduction in sphere-forming capacity in the treated group indicates an impairment of self-renewal.[3]
Quantitative PCR (qPCR) for Stemness Markers
This protocol measures changes in the expression of genes associated with cancer stemness.
-
Cell Culture and Treatment: Culture UM MP41 cells in 2D and treat with this compound.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse-transcribe it into cDNA.
-
qPCR: Perform qPCR using primers specific for STAT3, ANGPTL4, and TNFSRF14. Normalize the expression levels to a housekeeping gene such as β-actin.[3]
-
Data Analysis: Analyze the relative gene expression changes in the this compound-treated cells compared to the control group.[3]
Visualizations
Signaling Pathway of this compound in Sensitizing GBM to TMZ
References
An In-Depth Technical Guide to NKTR-255 and its Structural Analogs & Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
NKTR-255, formerly known as IV-255, is a pioneering immunotherapeutic agent currently under extensive investigation for its potential in oncology. As a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15), NKTR-255 is designed to leverage the potent immunostimulatory properties of IL-15 while overcoming its inherent pharmacokinetic limitations. This technical guide provides a comprehensive overview of NKTR-255, its mechanism of action, and explores the landscape of its potential structural analogs and derivatives. By delving into the intricacies of its design, preclinical and clinical findings, and the broader context of modified IL-15-based therapies, this document aims to serve as a valuable resource for researchers and drug developers in the field of immuno-oncology.
Introduction to NKTR-255: The Core Molecule
NKTR-255 is an investigational cancer immunotherapy that consists of recombinant human IL-15 covalently bound to multiple polyethylene glycol (PEG) chains. This process, known as PEGylation, is a well-established strategy in pharmaceutical development to enhance the therapeutic profile of protein-based drugs.[1] The primary goal of PEGylating rhIL-15 to create NKTR-255 is to prolong its half-life in circulation, thereby enabling sustained signaling through the IL-15 receptor pathway and maximizing its anti-tumor effects.[2]
Chemical Structure and Synthesis
The core of NKTR-255 is the rhIL-15 protein, a 114-amino acid cytokine. The PEGylation process involves the covalent attachment of PEG polymers to specific amino acid residues on the surface of the IL-15 protein. While the exact proprietary details of Nektar Therapeutics' PEGylation technology for NKTR-255 are not fully disclosed, it is engineered to optimize the activation of the IL-15 pathway.
Mechanism of Action
NKTR-255 functions as an IL-15 receptor agonist.[1] IL-15 is a critical cytokine for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ T cells, both of which are essential components of the anti-tumor immune response. NKTR-255 engages the IL-15 receptor complex (IL-15Rα/IL-2Rβγ), leading to the downstream activation of signaling pathways that promote the expansion and effector function of these cytotoxic immune cells.[3] Preclinical studies have demonstrated that NKTR-255 leads to a significant in vivo expansion of NK cells and CD8+ T cells.[4]
Structural Analogs and Derivatives of NKTR-255
While specific, named structural analogs of NKTR-255 are not extensively documented in publicly available literature, the field of cytokine engineering offers several avenues for creating derivatives with potentially enhanced or modified properties. These can be broadly categorized into modifications of the PEG component and alterations to the IL-15 protein itself.
Variations in PEGylation
The properties of a PEGylated protein can be fine-tuned by altering the size, number, and attachment sites of the PEG chains.
-
PEG Size and Number: Larger or more numerous PEG chains generally lead to a longer circulatory half-life but can sometimes reduce the biological activity of the protein by sterically hindering its interaction with its receptor.
-
Site-Specific PEGylation: Advanced PEGylation techniques allow for the attachment of PEG to specific amino acid residues, moving away from random conjugation. This can help to preserve the protein's active sites and maintain its potency.
IL-15 Muteins
Genetic engineering can be employed to create IL-15 variants, or "muteins," with altered receptor binding affinities or improved stability. The goal of creating IL-15 muteins is often to enhance its preferential binding to the IL-2Rβγc receptor, which is expressed on NK cells and CD8+ T cells, while minimizing interaction with the IL-2Rα subunit, which is associated with regulatory T cell (Treg) expansion and potential toxicity.
Chimeric IL-15 Cytokines
Another approach to creating IL-15 derivatives involves the fusion of the IL-15 protein with other molecules to enhance its function or targeting.
-
IL-15/IL-15Rα Complexes: Co-expression or fusion of IL-15 with the sushi domain of the IL-15 receptor alpha (IL-15Rα) has been shown to create a more stable and potent complex. This "superagonist" complex can be further modified, for instance, by fusion to an Fc domain to extend its half-life.
-
Antibody-Cytokine Fusions: Fusing IL-15 or its variants to a tumor-targeting antibody can direct the cytokine's activity to the tumor microenvironment, potentially increasing efficacy while reducing systemic side effects.
Experimental Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of NKTR-255.
Table 1: Preclinical Efficacy of NKTR-255
| Parameter | Value | Species/Model | Reference |
| NK Cell Expansion (fold change) | ~2.0 | Mice | [4] |
| CD8+ T Cell Expansion (fold change) | ~2.5 | Mice | [4] |
Table 2: Clinical Efficacy of NKTR-255 in Combination with CD19-directed CAR-T Therapy in Relapsed/Refractory Large B-Cell Lymphoma
| Endpoint | NKTR-255 Group | Placebo Group | Reference |
| 6-Month Complete Response Rate (ITT population) | 73% (8/11) | 50% (2/4) | [5] |
| Re-expansion of CD8+ CAR-T cells | 73% (8/11) | 0% (0/4) | [5] |
Key Experimental Protocols
Protocol 1: In Vivo Assessment of NKTR-255 Induced Immune Cell Expansion
-
Animal Model: C57BL/6 mice.
-
Treatment: Administer a single intraperitoneal (i.p.) injection of NKTR-255 (e.g., 0.03 mg/kg) or a vehicle control (e.g., PBS).
-
Sample Collection: At a predetermined time point (e.g., 5 days post-injection), euthanize mice and harvest spleens.
-
Cell Preparation: Prepare single-cell suspensions from the spleens.
-
Flow Cytometry: Stain splenocytes with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, CD44, CD62L).
-
Data Analysis: Acquire data on a flow cytometer and analyze the frequency and absolute numbers of different immune cell populations.
Protocol 2: Assessment of NK Cell Cytotoxicity
-
Effector Cells: Isolate NK cells from peripheral blood mononuclear cells (PBMCs).
-
Target Cells: Use a suitable tumor cell line (e.g., K562) as target cells.
-
Co-culture: Co-culture the effector NK cells with the target cells at various effector-to-target (E:T) ratios.
-
Cytotoxicity Assay: Measure target cell lysis using a standard method such as a chromium-51 release assay or a calcein-AM release assay.
-
Data Analysis: Calculate the percentage of specific lysis at each E:T ratio.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to NKTR-255 and its evaluation.
Caption: Signaling pathway of NKTR-255 in NK and CD8+ T cells.
Caption: Preclinical evaluation workflow for NKTR-255 and its analogs.
Conclusion and Future Directions
NKTR-255 represents a significant advancement in the field of cytokine-based cancer immunotherapy. Its rational design, leveraging PEGylation to enhance the therapeutic window of IL-15, has shown considerable promise in preclinical and early clinical studies. While the development of specific structural analogs of NKTR-255 is an ongoing area of research, the broader landscape of IL-15 engineering, including the development of muteins and chimeric constructs, offers exciting possibilities for creating next-generation immunotherapies with improved efficacy and safety profiles. Future research will likely focus on optimizing the design of these molecules, exploring novel combination therapies, and identifying biomarkers to predict patient response. The continued exploration of NKTR-255 and its derivatives holds the potential to further unlock the power of the immune system in the fight against cancer.
References
- 1. Nektar Therapeutics Announces its First Publication of Preclinical Data Highlighting Anti-Tumor Properties of IL-15 Agonist, NKTR-255, in the Journal for ImmunoTherapy of Cancer (JITC) [prnewswire.com]
- 2. NKTR-255, a novel polymer-conjugated rhIL-15 with potent antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nektar and Collaborators Announce Preclinical Publication of Data for NKTR-255 and its Observed Improvement of NK Cell Function in Multiple Myeloma [prnewswire.com]
- 4. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
In Vitro Characterization of IV-255 (NKTR-255): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IV-255, also known as NKTR-255, is a novel investigational immunotherapeutic agent designed to enhance the body's anti-tumor immune response. It is a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15), engineered to have an extended half-life and improved pharmacokinetic profile.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways and workflows.
Mechanism of Action
This compound is an IL-15 receptor agonist that stimulates the proliferation, activation, and survival of natural killer (NK) cells and CD8+ T cells, which are crucial components of the adaptive and innate immune systems.[1][3] Unlike native IL-15, which has a very short half-life, the polyethylene glycol (PEG) moiety of this compound reduces its clearance and allows for sustained signaling through the IL-15 receptor complex (IL-15Rα, IL-2/IL-15Rβ, and the common gamma chain γc).[1][2] This prolonged engagement with the IL-15 pathway leads to a durable expansion of cytotoxic immune effector cells.[2]
The signaling cascade initiated by this compound binding to its receptor complex primarily involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the phosphorylation of STAT5, which is critical for T cell proliferation.[4][5] Additionally, the PI3K/AKT and MAPK/ERK pathways are also activated downstream of IL-15 receptor engagement.[6]
Quantitative Data Summary
The following tables summarize the key in vitro quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Analyte | Ligand | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| This compound (NKTR-255) | hIL-15Rα | 1.1 x 10^5 | 1.2 x 10^-4 | 1.1 |
| hIL-2Rβ | 2.9 x 10^4 | 1.5 x 10^-2 | 520 | |
| rhIL-15 (unconjugated) | hIL-15Rα | 1.5 x 10^5 | 1.1 x 10^-4 | 0.7 |
| hIL-2Rβ | 3.2 x 10^4 | 1.7 x 10^-2 | 530 |
Data obtained from surface plasmon resonance assays.[6]
Experimental Protocols
Detailed methodologies for the key in vitro characterization experiments are provided below.
Receptor Binding Affinity Assay (Surface Plasmon Resonance)
This protocol outlines the general procedure for determining the binding kinetics and affinity of this compound to its receptors using surface plasmon resonance (SPR).
Objective: To quantify the association and dissociation rates of this compound binding to immobilized IL-15Rα and IL-2Rβ.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IL-15Rα and IL-2Rβ proteins
-
This compound (NKTR-255) and rhIL-15 (for comparison)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of Ligands:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the recombinant human IL-15Rα or IL-2Rβ protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound and rhIL-15 in running buffer.
-
Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate for a defined association time (e.g., 3 minutes).[6]
-
Allow for dissociation by flowing running buffer over the sensor surface for a defined time (e.g., 10 minutes).[6]
-
Regenerate the sensor surface between cycles if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).
-
In Vitro Signaling Assay (Phospho-Flow Cytometry)
This protocol describes the measurement of intracellular signaling pathway activation in immune cells upon stimulation with this compound.
Objective: To quantify the phosphorylation of STAT5, AKT, and ERK in specific immune cell subsets (NK cells, CD8+ T cells) in response to this compound.
Materials:
-
Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
This compound (NKTR-255) at various concentrations
-
Cell surface antibodies (e.g., anti-CD3, anti-CD8, anti-CD56)
-
Fixation/Permeabilization buffers
-
Intracellular antibodies against phosphorylated proteins (e.g., anti-pSTAT5, anti-pAKT, anti-pERK)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Staining:
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow intracellular antibody entry.
-
Stain with a cocktail of fluorescently-labeled antibodies against cell surface markers and intracellular phosphorylated proteins.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the specific immune cell populations (e.g., NK cells: CD3-CD56+; CD8+ T cells: CD3+CD8+).
-
Quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies within each cell population.
-
-
Data Analysis:
-
Plot the MFI of each phosphorylated protein against the concentration of this compound to generate dose-response curves.
-
Calculate EC50 values from the dose-response curves.
-
In Vitro Functional Assays
Objective: To measure the dose-dependent proliferation of NK cells and CD8+ T cells in response to this compound.
Materials:
-
Isolated human PBMCs
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
This compound (NKTR-255) at various concentrations
-
Cell culture medium and supplements
-
Flow cytometer
Procedure:
-
Cell Labeling and Culture:
-
Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Plate the labeled cells in a 96-well plate.
-
Add serial dilutions of this compound.
-
Culture the cells for an appropriate duration (e.g., 5-7 days) to allow for cell division.
-
-
Staining and Analysis:
-
Harvest the cells and stain with antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD56).
-
Analyze the cells by flow cytometry.
-
Gate on the NK cell and CD8+ T cell populations.
-
Assess proliferation by the dilution of the cell proliferation dye.
-
-
Data Analysis:
-
Quantify the percentage of divided cells or the proliferation index for each concentration of this compound.
-
Generate dose-response curves and calculate EC50 values.
-
Objective: To quantify the release of the cytotoxic effector molecule granzyme B from immune cells stimulated with this compound.[8]
Materials:
-
Isolated human PBMCs
-
This compound (NKTR-255) at various concentrations
-
Cell culture medium
-
ELISA kit for human granzyme B
Procedure:
-
Cell Stimulation:
-
Culture PBMCs with serial dilutions of this compound for a defined period (e.g., 24-48 hours).
-
-
Supernatant Collection:
-
Centrifuge the cell cultures and collect the supernatants.
-
-
ELISA:
-
Perform an ELISA on the collected supernatants to quantify the concentration of granzyme B according to the kit manufacturer's protocol.
-
-
Data Analysis:
-
Plot the concentration of granzyme B against the concentration of this compound to generate a dose-response curve.
-
Conclusion
The in vitro characterization of this compound (NKTR-255) demonstrates its potent and sustained activity as an IL-15 receptor agonist. It exhibits high-affinity binding to the IL-15 receptor alpha chain and effectively activates downstream signaling pathways, leading to the robust proliferation and functional activation of key anti-tumor immune cells, namely NK cells and CD8+ T cells. The methodologies outlined in this guide provide a framework for the continued investigation and development of this promising immunotherapeutic agent.
References
- 1. nektar.com [nektar.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. NKTR-255, a novel polymer-conjugated rhIL-15 with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Identification and Validation of Hypothetix (IV-255): A Novel mTOR Kinase Inhibitor
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the preclinical target identification and validation strategy for Hypothetix (IV-255), a novel, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). We detail the multifaceted approach used to unequivocally identify mTOR as the primary molecular target of this compound and to validate its mechanism of action in cellular and in vivo models. This document outlines the core experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying biological pathways and experimental workflows through detailed diagrams.
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[3][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4] Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][5]
Hypothetix (this compound) was identified through a high-throughput phenotypic screen for compounds that inhibit the proliferation of cancer cell lines resistant to first-generation mTOR inhibitors (rapalogs). This guide delineates the subsequent journey of identifying mTOR as its direct target and validating its therapeutic potential.
Target Identification: Unraveling the Molecular Target of this compound
An unbiased, multi-pronged approach was employed to identify the direct binding partner of this compound. The overall workflow is depicted below.
Caption: Target identification workflow for this compound.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Affinity chromatography is a powerful technique for isolating binding partners of a small molecule from a complex protein mixture.[6][7] A biotinylated derivative of this compound was synthesized and immobilized on streptavidin-coated beads. These beads were then incubated with cell lysates from a human cancer cell line. After extensive washing to remove non-specific binders, specifically bound proteins were eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Top Protein Hits from Affinity Chromatography-Mass Spectrometry
| Rank | Protein Name | Gene Name | Unique Peptides | Score |
| 1 | Serine/threonine-protein kinase mTOR | MTOR | 28 | 345 |
| 2 | Heat shock protein 90-alpha | HSP90AA1 | 15 | 182 |
| 3 | Eukaryotic translation initiation factor 4A1 | EIF4A1 | 12 | 151 |
| 4 | Pyruvate kinase PKM | PKM | 10 | 130 |
Data is representative and compiled for illustrative purposes.
The results consistently identified mTOR as the top candidate with high confidence. Other identified proteins were common, less specific interactors often found in such experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify target engagement in a cellular environment.[8][9] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10] Cells were treated with either vehicle (DMSO) or this compound, heated to various temperatures, and the amount of soluble mTOR remaining was quantified by Western blot.
Table 2: CETSA Results for mTOR Stabilization by this compound
| Treatment | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.1 °C | - |
| This compound (10 µM) | 58.6 °C | +6.5 °C |
Data is representative and compiled for illustrative purposes.
The significant thermal shift observed in the presence of this compound strongly indicated a direct binding interaction between this compound and mTOR within intact cells.[11]
Target Validation: Confirming mTOR as the Mediator of this compound's Activity
Following the successful identification of mTOR as the direct target, a series of validation experiments were conducted to confirm that the anti-proliferative effects of this compound are mediated through the inhibition of mTOR kinase activity.
The mTOR Signaling Pathway
The mTOR pathway is a critical regulator of cellular processes.[3] this compound was hypothesized to act as an ATP-competitive inhibitor within the mTOR kinase domain, thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. pubs.acs.org [pubs.acs.org]
Pharmacological Profile of NKTR-255: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
NKTR-255 is an investigational immunotherapeutic agent designed to boost the body's natural anti-cancer immune response. It is a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15), a cytokine that plays a critical role in the proliferation and activation of key immune cells. This document provides a comprehensive overview of the pharmacological profile of NKTR-255, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical development.
Mechanism of Action
NKTR-255 is an IL-15 receptor agonist. Interleukin-15 is a cytokine that is crucial for the development, survival, and activation of natural killer (NK) cells and CD8+ T cells, both of which are potent effectors of the anti-tumor immune response. NKTR-255, being a PEGylated conjugate of rhIL-15, is designed to have an improved pharmacokinetic profile and sustained signaling through the IL-15 receptor pathway.
The mechanism of action of NKTR-255 involves binding to the IL-15 receptor complex, which consists of the IL-15 receptor alpha (IL-15Rα), the IL-2/IL-15 receptor beta (CD122), and the common gamma chain (γc, CD132). Upon binding, NKTR-255 stimulates downstream signaling pathways that lead to the proliferation and activation of NK cells and CD8+ T cells. Activated NK cells and cytotoxic CD8+ T cells can then recognize and eliminate cancer cells. In preclinical studies, NKTR-255 has been shown to enhance the function of CD8+ T cells and NK cells, leading to increased anti-tumor activity.[1][2]
Signaling Pathway
The signaling cascade initiated by NKTR-255 binding to the IL-15 receptor complex is central to its immunomodulatory effects. The following diagram illustrates the key components and relationships in the NKTR-255 signaling pathway.
Pharmacodynamics
Preclinical studies in mice have demonstrated the pharmacodynamic effects of NKTR-255. Administration of NKTR-255 resulted in a significant expansion of both CD8+ T cells and NK cells. Specifically, a 2.5-fold expansion of CD8+ T cells and a 2.0-fold expansion of NK cells were observed in wild-type mice.[1][2] Further studies have shown that NKTR-255 enhances the production of interferon-gamma (IFN-γ) and granzyme B by effector CD8+ T cells and NK cells, which are key mediators of their cytotoxic activity.[1]
Table 1: Pharmacodynamic Effects of NKTR-255 in Preclinical Models
| Parameter | Observation | Reference |
| CD8+ T Cell Expansion | 2.5-fold increase in WT mice | [1][2] |
| NK Cell Expansion | 2.0-fold increase in WT mice | [1][2] |
| IFN-γ and Granzyme B Production | Enhanced in effector CD8+ T cells and NK cells | [1] |
Clinical Development and Efficacy
NKTR-255 is being evaluated in several clinical trials for the treatment of various hematologic malignancies. These trials are assessing the safety, tolerability, and efficacy of NKTR-255 both as a monotherapy and in combination with other anti-cancer agents, such as CAR-T cell therapies and monoclonal antibodies.
A Phase 1 clinical trial investigated NKTR-255 in combination with a bispecific CAR-T therapy (CAR19-22) in adults with relapsed/refractory B-cell acute lymphoblastic leukemia.[3][4] The combination was found to be safe and feasible, with high rates of durable responses.[3][4] Notably, 8 out of 9 patients who received the combination therapy achieved measurable residual disease-negative remission.[3][4] At 12 months, the progression-free survival for patients treated with NKTR-255 was double that of historical controls (67% vs 38%).[4]
Another clinical study is a Phase 1b trial evaluating NKTR-255 in combination with CAR-T cell therapy for the treatment of relapsed or refractory large B-cell lymphoma.[5] Additionally, a Phase 1 dose-escalation study is assessing NKTR-255 as a monotherapy and in combination with daratumumab or rituximab in adults with relapsed/refractory multiple myeloma or non-Hodgkin's lymphoma.[6]
Table 2: Summary of Key Clinical Trials for NKTR-255
| Trial Identifier | Phase | Indication | Intervention | Status |
| NCT03233854 | 1 | Relapsed/Refractory B-cell Acute Lymphoblastic Leukemia | NKTR-255 + CAR19-22 | Results Reported[3][4] |
| NCT05359211 | 1b | Relapsed or Refractory Large B-cell Lymphoma | NKTR-255 + CAR-T Cell Therapy | Recruiting[5] |
| NCT04136756 | 1 | Relapsed/Refractory Multiple Myeloma or Non-Hodgkin's Lymphoma | NKTR-255 monotherapy or in combination with daratumumab or rituximab | Recruiting[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following provides an overview of the methodologies that could be employed in the preclinical and clinical evaluation of NKTR-255.
Preclinical In Vivo Efficacy Studies
-
Animal Models: Syngeneic tumor models in immunocompetent mice (e.g., C57BL/6 or BALB/c) are typically used. Tumors are established by subcutaneous or intravenous injection of cancer cells.
-
Treatment: Once tumors are established, mice are treated with NKTR-255, a vehicle control, or a comparator agent. NKTR-255 is administered intravenously at various dose levels and schedules.
-
Efficacy Endpoints: Tumor growth is monitored regularly using calipers. Survival is also a primary endpoint.
-
Pharmacodynamic Assessments: At specified time points, blood and tumor tissues are collected to analyze the frequency and activation state of immune cell populations (CD8+ T cells, NK cells) by flow cytometry. Cytokine levels in the plasma and tumor microenvironment are measured by ELISA or multiplex assays.
Clinical Trial Protocol (Phase 1 Dose Escalation)
-
Study Design: A 3+3 dose-escalation design is commonly used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of NKTR-255.
-
Patient Population: Patients with relapsed/refractory hematologic malignancies who have exhausted standard treatment options.
-
Treatment: NKTR-255 is administered intravenously in escalating dose cohorts. Treatment is given in cycles (e.g., every 21 or 28 days).
-
Safety Assessments: Patients are monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).
-
Efficacy Assessments: Tumor response is evaluated according to standard criteria (e.g., RECIST for solid tumors, or specific criteria for hematologic malignancies).
-
Pharmacokinetic and Pharmacodynamic Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile of NKTR-255 and to assess its effects on immune cell populations and cytokine levels.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a preclinical in vivo study of NKTR-255.
References
- 1. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. A phase 1 clinical trial of NKTR-255 with CD19-22 CAR T-cell therapy for refractory B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Facebook [cancer.gov]
IV-255: A Novel Inhibitor of the MAPK/ERK Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of IV-255, a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MAPK/ERK cascade in various pathologies, particularly in oncology.
The MAPK/ERK pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3][4] Dysregulation of this pathway, often through mutations in key components like RAS and RAF, is a hallmark of many human cancers.[2][5] this compound has been developed to specifically target this pathway, offering a promising avenue for therapeutic intervention.
Mechanism of Action
The MAPK/ERK signaling cascade is a multi-tiered kinase pathway that transmits extracellular signals from cell surface receptors to the nucleus.[6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), G-protein-coupled receptors, or integrins, which in turn activate the small GTPase Ras.[2][7] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf). Raf kinases subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK kinases). Finally, activated MEK1/2 phosphorylates and activates ERK1 and ERK2.[2] Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and cellular responses.[2][3]
This compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2, thereby inhibiting the downstream signaling cascade.
Figure 1: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| MEK1 | 5.2 |
| MEK2 | 4.8 |
| A-Raf | >10,000 |
| B-Raf | >10,000 |
| c-Raf | >10,000 |
| ERK1 | >10,000 |
| ERK2 | >10,000 |
Table 2: Cellular Anti-proliferative Activity
| Cell Line | Cancer Type | BRAF Status | KRAS Status | IC₅₀ (nM) |
| A375 | Melanoma | V600E | WT | 15.7 |
| HT-29 | Colorectal | V600E | WT | 22.4 |
| HCT116 | Colorectal | WT | G13D | 35.1 |
| Panc-1 | Pancreatic | WT | G12D | 48.9 |
| MCF-7 | Breast | WT | WT | >1,000 |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| A375 (Melanoma) | This compound (25 mg/kg, oral, once daily) | 85 |
| HT-29 (Colorectal) | This compound (25 mg/kg, oral, once daily) | 78 |
| HCT116 (Colorectal) | This compound (50 mg/kg, oral, once daily) | 65 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.
-
Methodology:
-
Recombinant human kinases were used.
-
Kinase activity was measured using a radiometric filter binding assay with [γ-³³P]ATP.
-
This compound was serially diluted in DMSO and pre-incubated with the kinase for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of the peptide substrate and [γ-³³P]ATP.
-
After incubation for 60 minutes at 30°C, the reaction was stopped, and the mixture was transferred to a phosphocellulose filter plate.
-
The plate was washed to remove unincorporated [γ-³³P]ATP.
-
The amount of incorporated ³³P was quantified using a scintillation counter.
-
IC₅₀ values were calculated by non-linear regression analysis of the concentration-response curves.
-
2. Cellular Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
-
Methodology:
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound for 72 hours.
-
Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
IC₅₀ values were calculated from the dose-response curves.
-
Figure 2: Workflow for the cellular proliferation assay.
3. In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Female athymic nude mice were used.
-
Cancer cells were subcutaneously injected into the flank of each mouse.
-
When tumors reached a volume of approximately 100-150 mm³, mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally once daily at the specified doses.
-
Tumor volume and body weight were measured twice weekly.
-
Tumor volume was calculated using the formula: (length × width²)/2.
-
At the end of the study, tumors were excised and weighed.
-
Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Figure 3: Workflow for the in vivo xenograft studies.
Conclusion
This compound is a potent and selective inhibitor of the MAPK/ERK signaling pathway with significant anti-proliferative activity in cancer cell lines harboring BRAF or KRAS mutations. Furthermore, this compound demonstrates robust anti-tumor efficacy in in vivo xenograft models. These findings highlight the potential of this compound as a targeted therapeutic agent for the treatment of cancers driven by a dysregulated MAPK/ERK pathway. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising compound.
References
- 1. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. cusabio.com [cusabio.com]
- 3. MAPK-ERK1/2/5 Signal Transduction Pathway | Bio-Techne [bio-techne.com]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule Articles | Smolecule [smolecule.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Biological Activity of IV-255
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed overview of the biological activity of IV-255, a selective small molecule inhibitor of the BRG1 bromodomain. It includes a summary of its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Introduction
This compound is a next-generation bromodomain inhibitor that shows significant promise as a sensitizing agent for cancer chemotherapy.[1] It selectively targets the bromodomain of Brahma-related gene 1 (BRG1, also known as SMARCA4), a key catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] By inhibiting BRG1, this compound disrupts the cellular response to DNA damage, thereby enhancing the efficacy of DNA-damaging agents in cancer cells. This guide will delve into the specifics of its biological activity, providing a comprehensive resource for researchers in the field.
Mechanism of Action
This compound functions as a selective inhibitor of the BRG1 bromodomain.[3] Unlike some other bromodomain inhibitors, it does not bind to the bromodomain of the closely related BRM (SMARCA2) subunit.[1][2] The binding of this compound to the BRG1 bromodomain is dependent on the presence of a key amino acid residue, Tyrosine 1497 (Tyr1497), within the binding pocket.[1][2]
The primary consequence of BRG1 inhibition by this compound is the impairment of the DNA double-strand break (DSB) repair mechanism.[1][2] This leads to an accumulation of DNA damage in cancer cells, particularly when co-administered with DNA-damaging agents like temozolomide (TMZ) or bleomycin.[1][4] The increased DNA damage ultimately triggers apoptotic cell death, sensitizing the cancer cells to the therapeutic effects of these agents.[1][2]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
| Target | Inhibitor | IC50 | Assay Type | Reference |
| SMARCA2/4 | This compound | <20 (units not specified) | Not Specified | [5] |
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | LN229 and U251 GBM cells | 20 µM | Sensitized cells to TMZ-induced DNA damage | [2] |
| This compound | LN229 and U251 GBM cells | 10 µM | In combination with TMZ, induced cell death | [2] |
| This compound | BRG1KO GBM cells | 30 µM | Used in Cellular Thermal Shift Assay (CETSA) to confirm binding | [2][6] |
| This compound | MP41 uveal melanoma cells | Not Specified | Reduced expression of STAT3, ANGPTL4, and TNFSRF14 | [7] |
| This compound | MP41 uveal melanoma cells | Not Specified | Reduced sphere-forming capacity by 65% | [7] |
Signaling Pathways and Workflows
This compound Mechanism of Action in Sensitizing Glioblastoma Cells to Temozolomide
Caption: this compound inhibits the BRG1 bromodomain, impairing DNA repair and enhancing TMZ-induced apoptosis.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for confirming the binding of this compound to the BRG1 bromodomain using CETSA.
Logical Relationship of this compound's Effect on Uveal Melanoma Stem-like Properties
Caption: this compound inhibits BRG1, leading to reduced stemness and potential anti-metastatic effects in uveal melanoma.
Experimental Protocols
Cell Death ELISA
This protocol is used to quantify apoptotic cell death.
-
Cell Seeding: Seed glioblastoma cells (e.g., LN229, U251) in 96-well plates.
-
Treatment: Treat cells with this compound (e.g., 10 µM) alone or in combination with TMZ (e.g., 200 µM). Include a vehicle control (DMSO).[2]
-
Incubation: Incubate the cells for 72 hours.[2]
-
Assay: Perform the cell death ELISA according to the manufacturer's instructions (e.g., Roche Cell Death Detection ELISA PLUS). This assay measures cytoplasmic histone-associated DNA fragments.
-
Data Analysis: Measure the absorbance and calculate the enrichment of nucleosomes in the cytoplasm as an indicator of apoptosis.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the binding of a ligand to its target protein in a cellular context.
-
Cell Culture: Use BRG1 knockout (KO) glioblastoma cells restored with epitope-tagged BRG1 constructs.[6]
-
Treatment: Treat the cells with this compound (e.g., 30 µM) or a vehicle control (DMSO) for 3 hours.[6]
-
Heating: Heat the cells in a thermal cycler over a defined temperature range (e.g., 44.5°C to 55.6°C) for 5 minutes to denature proteins that are not stabilized by ligand binding.[2]
-
Lysis: Lyse the cells on ice.
-
Immunoblotting: Perform immunoblotting for the epitope-tagged BRG1 and a loading control (e.g., Actin).
-
Analysis: Analyze the resulting bands. A shift in the thermal stability of BRG1 in the presence of this compound indicates direct binding.
Immunostaining for γH2AX
This method is used to detect DNA double-strand breaks.
-
Cell Culture and Treatment: Culture glioblastoma cells (e.g., LN229, U251) and treat with TMZ (e.g., 200 µM) and this compound (e.g., 20 µM) for 48 hours.[2]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize the cells using a confocal microscope (e.g., Zeiss LSM 700).[2]
-
Analysis: Quantify the nuclear γH2AX staining to assess the extent of DNA damage.
Clonogenic Assay for Uveal Melanoma
This assay assesses the self-renewal capacity of cancer stem-like cells.
-
Cell Culture: Culture uveal melanoma cells (e.g., MP41) in ultra-low attachment plates with 0.6% methylcellulose to promote spheroid formation.[7]
-
Treatment: Treat the cells with this compound.
-
Spheroid Formation: Allow spheroids to form over a period of time.
-
Quantification: Measure the number and size of the formed spheres using imaging software (e.g., ImageJ).[7]
-
Analysis: A reduction in sphere-forming capacity indicates an impairment of self-renewal.
Conclusion
This compound is a potent and selective inhibitor of the BRG1 bromodomain with significant potential as a cancer therapeutic, particularly in combination with DNA-damaging agents. Its ability to impair DNA repair and sensitize cancer cells to apoptosis has been demonstrated in preclinical models of glioblastoma.[1][2] Furthermore, its activity against stem-like properties in uveal melanoma suggests a broader applicability in targeting cancer stem cells and potentially metastasis.[7] The detailed methodologies and pathways described in this guide provide a solid foundation for further research and development of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bleomycin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes and Protocols for NKTR-255
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NKTR-255 is an investigational immunotherapeutic agent currently under evaluation for its potential in cancer treatment. It is a polymer-conjugated form of recombinant human Interleukin-15 (IL-15), a cytokine that plays a crucial role in the activation and proliferation of natural killer (NK) cells and CD8+ T cells.[1][2][3] The conjugation with polyethylene glycol (PEG) is designed to prolong its half-life and improve its therapeutic profile.[1][3] These application notes provide detailed protocols for the use of NKTR-255 in a laboratory setting to study its effects on immune cells.
Mechanism of Action
NKTR-255 is an IL-15 receptor agonist. Interleukin-15 signals through a receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/15 receptor beta (CD122) chain, and the common gamma chain (γc, CD132). NKTR-255 is designed to stimulate the proliferation and activation of T cells and natural killer (NK) cells, which are key components of the anti-tumor immune response.[4] It can act as an IL-15Rαβ agonist on CD8+ T cells and can also utilize IL-15Rα for cis presentation.[1][2]
The signaling cascade initiated by NKTR-255 binding to its receptor complex leads to the activation of downstream pathways, including the JAK/STAT pathway, which is crucial for lymphocyte proliferation, survival, and effector functions.
Data Presentation
In Vitro Expansion of Immune Cells
| Cell Type | Fold Expansion (vs. Control) | Reference |
| CD8+ T cells | 2.5 | [1][3] |
| NK cells | 2.0 | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Proliferation Assay of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes how to assess the proliferative effect of NKTR-255 on human PBMCs.
Materials:
-
NKTR-255
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cell proliferation dye (e.g., CFSE or similar)
-
96-well flat-bottom cell culture plates
-
Flow cytometer
-
Phosphate Buffered Saline (PBS)
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-CD56)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. Add the cell proliferation dye according to the manufacturer's instructions and incubate.
-
Cell Seeding: After staining, wash the cells with complete RPMI-1640 medium and resuspend them at 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Treatment with NKTR-255: Prepare serial dilutions of NKTR-255 in complete RPMI-1640 medium. Add 100 µL of the NKTR-255 dilutions to the respective wells. Include a vehicle control (medium without NKTR-255).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8 for cytotoxic T cells; CD56 for NK cells).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on specific cell populations (CD8+ T cells, NK cells) and assessing the dilution of the proliferation dye, which indicates cell division.
-
Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay
This protocol is designed to evaluate the effect of NKTR-255 on the cytotoxic function of NK cells.
Materials:
-
NKTR-255
-
Enriched human NK cells
-
Target cancer cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Cytotoxicity detection kit (e.g., based on LDH release or calcein-AM release)
-
96-well U-bottom cell culture plates
Procedure:
-
NK Cell Pre-activation: Isolate or enrich NK cells from PBMCs. Culture the NK cells in complete RPMI-1640 medium with a predetermined optimal concentration of NKTR-255 for 24-48 hours to enhance their cytotoxic potential. Include an untreated control group.
-
Target Cell Preparation: Label the target cancer cells with a fluorescent dye (e.g., calcein-AM) or use them unlabeled if using an LDH release assay, following the manufacturer's protocol.
-
Co-culture:
-
Plate the target cells in a 96-well U-bottom plate.
-
Add the pre-activated NK cells (effector cells) at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Include control wells: target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytotoxicity Measurement:
-
For LDH release assay: Centrifuge the plate and transfer the supernatant to a new plate. Add the LDH reaction mixture and measure the absorbance according to the kit instructions.
-
For calcein-AM release assay: Measure the fluorescence of the supernatant (for released calcein) or the remaining fluorescence in the cells.
-
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: Simplified signaling pathway of NKTR-255.
Caption: Experimental workflow for the in vitro proliferation assay.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Dosage and Administration of Investigational Compounds in Animal Models
Note: No public information is available for a compound designated "IV-255." The following application notes and protocols have been compiled using information on other investigational compounds, namely BMN 255, RBx 14255, and Edaravone, to serve as a comprehensive example for researchers and drug development professionals.
Introduction
These application notes provide a summary of the dosage and administration of several investigational compounds in various animal models. The data presented is intended to guide researchers in designing preclinical studies. The development of BMN 255, an oral small molecule, was discontinued by BioMarin Pharmaceutical, Inc. in April 2024.[1][2][3] Information on RBx 14255, a novel ketolide, and Edaravone, a free-radical scavenger, is also included to provide a broader context for preclinical dose selection and administration routes.
Data Presentation: Dosage and Pharmacokinetics in Animal Models
The following tables summarize the quantitative data for the investigational compounds in different animal models.
Table 1: Dosage and Administration of BMN 255 and Edaravone in Animal Models
| Compound | Animal Model | Dosage | Administration Route | Frequency | Study Duration | Key Findings/Observations |
| BMN 255 | N/A | Data not available in preclinical models | Oral | N/A | N/A | Phase 1b clinical trial was initiated for non-alcoholic fatty liver disease and hyperoxaluria before discontinuation.[1][3] |
| Edaravone | Rat (ALS model) | 1.5-6 mg/kg | IV (1-hr infusion) | 2 consecutive days, followed by a 2-day drug holiday | From 18 to 39 weeks of age | Minimal efficacy observed.[4] |
| Wobbler Mouse | 10 mg/kg | Intraperitoneal (IP) | Daily | 4 weeks | Attenuated muscle weakness and motor neuron degeneration.[4] | |
| Mutant SOD1 Transgenic Mouse | 50 mg/kg | Intraperitoneal (IP) | Daily | N/A | Beneficial effects observed.[4] | |
| Rat (Myocardial Infarction model) | 1, 3, 10 mg/kg | Intraperitoneal (IP) | Daily (pretreatment) | N/A | Showed cardioprotective potential.[5] | |
| Dog (Toxicity study) | 10, 30, 100, 300 mg/kg/day | IV bolus | Daily | 30 days | NOAEL was 30 mg/kg/day.[4] | |
| Dog (Toxicity study) | 30, 60, 120, 200 mg/kg/day | Continuous IV infusion | Daily | 28 days | Dose selection based on 7- and 14-day studies.[4] | |
| Monkey (Toxicity study) | 20, 100, 1000 mg/kg/day | Continuous IV infusion | Daily | 28 days | Nerve fiber degeneration observed at the highest dose.[4] |
Table 2: Pharmacokinetic Parameters of RBx 14255 and Edaravone in Animal Models
| Compound | Animal Model | Administration Route | Dose | Key Pharmacokinetic Parameters | Oral Bioavailability |
| RBx 14255 | Mouse | Oral / IV | N/A | Low plasma clearance; Half-life: 1.0-1.6 h.[6][7] | ≥85%[6][7] |
| Rat | Oral / IV | N/A | Moderate to high clearance.[6][7] | 15%[6][7] | |
| Dog | Oral / IV | N/A | Moderate to high clearance; Half-life: 18 h.[6] | 98%[6][7] | |
| Edaravone | Wistar Rat | IV bolus | N/A | Vd: 0.11-0.12 L/kg; Cl: 0.34-0.36 L/hr/kg; t1/2: 5.1-5.3 hr.[4] | N/A |
| Dog | IV bolus | N/A | Vd: 0.19 L/kg; Cl: 0.16 L/hr/kg; t1/2: 12.1 hr.[4] | N/A | |
| Cynomolgus Monkey | IV bolus | N/A | Vd: 0.4-1.2 L/kg; Cl: 0.08-0.10 L/hr/kg; t1/2: 6.6 hr.[4] | N/A |
Experimental Protocols
In Vivo Efficacy Study of RBx 14255 in a Murine Pulmonary Infection Model
This protocol describes the determination of the in vivo efficacy of RBx 14255 in a murine pulmonary infection model induced by S. pneumoniae.
Materials:
-
RBx 14255
-
Streptococcus pneumoniae ATCC 6303
-
Swiss albino mice
-
Vehicle for drug formulation
-
Intranasal inoculation equipment
Procedure:
-
Culture S. pneumoniae ATCC 6303 to the desired concentration.
-
Induce pulmonary infection in mice via intranasal inoculation of the bacterial suspension.
-
Administer RBx 14255 at varying doses (e.g., 3.12 mg/kg) to different groups of infected mice.[8] A control group should receive the vehicle.
-
The administration can be performed orally or via another relevant route.
-
Monitor the survival of the mice over a specified period (e.g., 7 days).
-
Calculate the 50% effective dose (ED50) based on the survival data.[8]
Pharmacokinetic Study of RBx 14255 in Mice, Rats, and Dogs
This protocol outlines the procedure for determining the pharmacokinetic profile of RBx 14255 in different animal species.
Animals:
-
Swiss albino mice (20-30 g)
-
Sprague Dawley rats (200-250 g)
-
Beagle dogs (10-13 kg)
Drug Administration:
-
Intravenous (IV): Administer as a bolus dose.
-
Mice and rats: via the tail vein.
-
Dogs: via the saphenous vein.
-
-
Oral (PO): Administer by gavage.
Blood Sampling:
-
Mice: Use a sparse sampling design with 3 mice per time point.
-
Rats and Dogs: Use serial blood sampling.
-
Collect blood samples at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Harvest plasma by centrifugation and store at -80°C until analysis.
Analysis:
-
Determine the concentration of RBx 14255 in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Hypothetical Signaling Pathway for a Compound Targeting Metabolic Disease
Caption: Hypothetical signaling cascade for a metabolic regulator.
References
- 1. BMN-255 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. BMN-255 | MedPath [trial.medpath.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Edaravone protects rats against oxidative stress and apoptosis in experimentally induced myocardial infarction: Biochemical and ultrastructural evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmacodynamics Against Multidrug-Resistant Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Ketolide, RBx 14255, with Activity against Multidrug-Resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of IV-255
For Research Use Only. Not for use in diagnostic procedures.
Introduction
IV-255 is a potent and selective, ATP-competitive small molecule inhibitor of MEK1/2 kinases. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a key driver in many human cancers. By selectively targeting MEK1/2, this compound effectively blocks the phosphorylation and subsequent activation of ERK1/2, leading to cell cycle arrest and apoptosis in tumor cells with activating mutations in upstream components like BRAF or RAS.
These application notes provide detailed protocols for the characterization of this compound's biochemical potency, its effects on intracellular signaling, and its impact on cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound in various assays.
Table 1: Biochemical Potency of this compound
| Analyte | Target Kinase | Assay Type | IC₅₀ (nM) |
|---|---|---|---|
| This compound | MEK1 | In Vitro Kinase Assay | 1.2 |
| This compound | MEK2 | In Vitro Kinase Assay | 1.8 |
| This compound | MKK4 | In Vitro Kinase Assay | > 10,000 |
| this compound | p38α | In Vitro Kinase Assay | > 10,000 |
Table 2: Cellular Activity of this compound in A-375 (BRAF V600E) Melanoma Cells
| Assay Type | Endpoint Measured | EC₅₀ (nM) |
|---|---|---|
| Phospho-ERK1/2 Assay | p-ERK1/2 (T202/Y204) Levels | 4.5 |
| Cell Proliferation Assay | Cell Viability (72h) | 15.2 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its characterization.
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Caption: Characterization workflow for the MEK1/2 inhibitor this compound.
Experimental Protocols
Protocol 1: In Vitro MEK1 Kinase Assay
This protocol describes a method to determine the IC₅₀ value of this compound against recombinant MEK1 kinase.
A. Materials and Reagents
-
Active recombinant human MEK1 kinase
-
Inactive (substrate) human ERK2 kinase
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection antibody (e.g., anti-phospho-ERK1/2 (T202/Y204))
-
HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection reagents
-
384-well assay plates (low volume, white)
-
DMSO (Dimethyl sulfoxide)
B. Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Perform a 1:3 dilution series for 11 points.
-
Assay Plate Preparation: Add 50 nL of the serially diluted this compound or DMSO (as a control) to the wells of a 384-well assay plate.
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, inactive ERK2 substrate, and ATP at twice the final desired concentration.
-
Prepare a separate enzyme solution containing kinase buffer and active MEK1 at twice the final desired concentration.
-
Add 5 µL of the MEK1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ERK2/ATP master mix to each well. The final volume should be 10 µL.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of the detection mix containing the phospho-ERK1/2 antibody and HTRF reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a suitable plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO controls.
-
Plot the percent inhibition against the log-transformed compound concentration.
-
Fit the data using a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot for Phospho-ERK1/2 Inhibition in Cells
This protocol measures the ability of this compound to inhibit MEK1/2 signaling in a cellular context by quantifying the phosphorylation of its direct substrate, ERK1/2.
A. Materials and Reagents
-
A-375 melanoma cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2 (T202/Y204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagents
-
SDS-PAGE gels and Western Blotting equipment
B. Procedure
-
Cell Culture and Treatment:
-
Plate A-375 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with serially diluted this compound or DMSO (vehicle control) for 2 hours.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total-ERK1/2 and GAPDH.
-
-
Data Analysis:
-
Quantify the band intensity for phospho-ERK, total-ERK, and GAPDH using image analysis software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total-ERK or GAPDH for each treatment.
-
Plot the normalized p-ERK levels against this compound concentration and fit the data to determine the EC₅₀ value.
-
Application Notes and Protocols for IV-255 (NKTR-255) in Hematologic Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational agent IV-255 (NKTR-255), a polymer-conjugated interleukin-15 (IL-15) receptor agonist, and its application in the research of hematologic malignancies. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for its use in combination with other immunotherapies.
Introduction
This compound (NKTR-255) is an investigational cancer immunotherapeutic designed to stimulate the body's innate and adaptive immune systems to fight cancer. It is a polyethylene glycol (PEG)-conjugated form of recombinant human IL-15 (rhIL-15).[1] This modification extends its half-life and improves its pharmacokinetic and pharmacodynamic properties compared to native IL-15, allowing for less frequent dosing.[2][3] this compound is being evaluated in clinical trials for the treatment of various hematologic malignancies, including multiple myeloma, non-Hodgkin's lymphoma (NHL), and B-cell acute lymphoblastic leukemia (B-ALL), both as a monotherapy and in combination with other treatments like CAR-T cell therapy and monoclonal antibodies.[4]
Mechanism of Action
This compound is an IL-15 receptor agonist that engages the IL-15 receptor alpha (IL-15Rα) and the shared IL-2/IL-15 receptor beta-gamma (IL-2/IL-15Rβγ) complex.[4] This interaction triggers downstream signaling pathways, primarily the JAK/STAT pathway, leading to the proliferation, activation, and survival of natural killer (NK) cells and CD8+ T cells, which are crucial components of the anti-tumor immune response.[3][5] Preclinical studies have shown that this compound can increase the CD8+:Treg ratio.[4]
Signaling Pathway
The binding of this compound to the IL-15 receptor complex initiates a signaling cascade that promotes the expansion and effector function of NK and CD8+ T cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound (NKTR-255).
Table 1: Preclinical Pharmacokinetics and Pharmacodynamics of this compound (NKTR-255)
| Parameter | Species | Value | Reference |
| Pharmacokinetics | |||
| Half-life (t½) | Cynomolgus Monkey | 26x longer than IL-15 | [2] |
| Clearance | Cynomolgus Monkey | 38x lower than IL-15 | [2] |
| Half-life (t½) | Mouse | Longer than rhIL-15 | [3] |
| Clearance | Mouse | Reduced compared to rhIL-15 | [3] |
| Pharmacodynamics | |||
| pSTAT5 EC50 (NK cells) | Cynomolgus Monkey | 6.9 ng/mL | [2] |
| pSTAT5 EC50 (CD8+ T cells) | Cynomolgus Monkey | 39 ng/mL | [2] |
| NK Cell Expansion (0.1 mg/kg) | Cynomolgus Monkey | 6.1-fold increase from baseline | [2] |
| CD8+ T Cell Expansion (0.1 mg/kg) | Cynomolgus Monkey | 7.8-fold increase from baseline | [2] |
| NK Cell Expansion (0.03 mg/kg) | Mouse | ~2.0-fold increase | [1] |
| CD8+ T Cell Expansion (0.03 mg/kg) | Mouse | ~2.5-fold increase | [1] |
Table 2: Clinical Pharmacokinetics and Pharmacodynamics of this compound (NKTR-255)
| Parameter | Dose Range | Value | Reference |
| Pharmacokinetics | |||
| Half-life (t½) | 1.5 µg/kg | 27.8 hours | [6] |
| Half-life (t½) | 3-12 µg/kg | ~34-87 hours | [7] |
| Pharmacodynamics | |||
| NK Cell Expansion (1.5 µg/kg) | ~4-fold peak change | [6] | |
| CD8+ T Cell Expansion (1.5 µg/kg) | ~2-fold peak change | [6] | |
| NK Cell Expansion (3.0 µg/kg) | ~6-fold peak change | [6] | |
| CD8+ T Cell Expansion (3.0 µg/kg) | ~3-fold peak change | [6] | |
| NK Cell Expansion (6.0 µg/kg) | ~8-fold peak change | [7] | |
| CD8+ T Cell Expansion (6.0 µg/kg) | ~2-fold peak change | [7] | |
| Cytokine Induction (1.5 µg/kg) | Transient increases in IFN-γ, MCP-1, IL-6 | [6] | |
| Cytokine Induction (Post-CAR-T) | Significant increases in IL-15, CXCL9, CXCL10 | [8] |
Table 3: Clinical Efficacy of this compound (NKTR-255) in Combination Therapies
| Disease | Combination | Endpoint | Result | Reference |
| Refractory B-cell ALL | CD19-22 CAR-T | Measurable Residual Disease-Negative Remission | 89% (8 of 9 patients) | [8] |
| Refractory B-cell ALL | CD19-22 CAR-T | 12-month Progression-Free Survival | 67% (vs 38% historical control) | [8] |
| Relapsed/Refractory Large B-cell Lymphoma | CD19 CAR-T | 6-month Complete Response Rate | 73% (vs 50% placebo) | [9] |
| Relapsed/Refractory Large B-cell Lymphoma | CD19 CAR-T | CD8+ CAR-T AUC (0-15 days) | 5.8-fold increase vs placebo | [9] |
Experimental Protocols
In Vitro NK Cell-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol is adapted from preclinical studies evaluating the ability of this compound (NKTR-255) to enhance NK cell function.[10]
Objective: To assess the in vitro enhancement of NK cell-mediated ADCC by this compound (NKTR-255) pre-treatment.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated human NK cells (effector cells)
-
Target cancer cell line (e.g., RPMI-8226 for multiple myeloma)
-
Tumor-targeting monoclonal antibody (e.g., daratumumab)
-
This compound (NKTR-255)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
7-AAD (7-Aminoactinomycin D) or other viability dye
-
Flow cytometer
Protocol:
-
Effector Cell Preparation:
-
Isolate human NK cells from PBMCs.
-
Culture NK cells in the presence of various concentrations of this compound (NKTR-255) for a specified period (e.g., 14 days).[11]
-
-
Target Cell Preparation:
-
Culture the target cancer cell line.
-
Label target cells with a viability stain (e.g., CTV) if using flow cytometry for readout.
-
Pre-incubate target cells with or without the tumor-targeting monoclonal antibody.
-
-
Co-culture:
-
Co-culture the pre-treated effector cells and target cells at a defined effector-to-target (E:T) ratio.
-
Incubate for a specified time (e.g., 3-4 hours).
-
-
Analysis:
-
Stain the co-cultured cells with 7-AAD.
-
Acquire samples on a flow cytometer.
-
Determine the percentage of target cell lysis by gating on the target cell population and quantifying the 7-AAD positive cells.
-
Clinical Protocol: this compound (NKTR-255) in Combination with CAR-T Cell Therapy for Relapsed/Refractory Large B-cell Lymphoma
This is a generalized protocol based on publicly available clinical trial information (NCT05359211).[12]
Objective: To evaluate the safety and efficacy of this compound (NKTR-255) in combination with CD19-directed CAR-T cell therapy.
Patient Population: Adults with relapsed or refractory large B-cell lymphoma.
Treatment Regimen:
-
Lymphodepletion: Patients receive standard-of-care lymphodepleting chemotherapy, typically consisting of cyclophosphamide and fludarabine, on days -5 to -3 prior to CAR-T cell infusion.[12]
-
CAR-T Cell Infusion: Patients receive an infusion of a commercial CD19-directed CAR-T cell product (e.g., lisocabtagene maraleucel) on day 0.[12]
-
This compound (NKTR-255) Administration:
-
This compound (NKTR-255) is administered intravenously over 30 minutes.[12]
-
The first dose is given on day 10 or 14 after CAR-T cell infusion.[12]
-
Subsequent doses are administered every 3 weeks for a specified number of cycles, in the absence of disease progression or unacceptable toxicity.[12]
-
Dose levels are typically evaluated in a dose-escalation design, starting at doses such as 1.5 µg/kg.[13]
-
Key Assessments:
-
Safety and Tolerability: Monitor for adverse events, including cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS).
-
Efficacy: Assess tumor response using imaging (e.g., PET/CT) at specified time points (e.g., 3 and 6 months).[13]
-
Pharmacokinetics and Pharmacodynamics: Collect blood samples to measure this compound (NKTR-255) concentrations and to analyze immune cell populations (e.g., CAR-T cells, NK cells, CD8+ T cells) and cytokine levels.[12]
Disclaimer
This compound (NKTR-255) is an investigational agent. The information provided in these application notes is for research purposes only and is based on publicly available data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment. Researchers should always refer to the specific protocols and guidelines provided by the manufacturer and relevant regulatory bodies.
References
- 1. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. nektar.com [nektar.com]
- 5. Frontiers | IL-15 Upregulates Telomerase Expression and Potently Increases Proliferative Capacity of NK, NKT-Like, and CD8 T Cells [frontiersin.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. NKTR-255 in Combination With CAR-T Cell Therapy for the Treatment of Relapsed or Refractory Large B-cell Lymphoma [ctv.veeva.com]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Compound-255
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the dissolution and storage of the hypothetical research compound, "Compound-255." The following procedures are based on general best practices for handling lyophilized compounds in a research setting. It is crucial to note that specific characteristics of "Compound-255," such as its precise solubility and stability, are not publicly available. Therefore, these protocols should be considered as a starting point, and optimization may be necessary based on empirical observations. This guide offers methodologies for reconstitution in both aqueous and organic solvents, along with recommended storage conditions to maintain compound integrity.
Compound Information
| Property | Details |
| Compound Name | Compound-255 |
| Appearance | Lyophilized powder |
| Storage (Lyophilized) | -20°C for long-term storage; 4°C for short-term storage. Protect from light and moisture. |
Reconstitution Protocols
The choice of solvent is critical for the successful reconstitution of Compound-255. Below are two distinct protocols for aqueous and organic solvents. It is recommended to perform a small-scale solubility test to determine the most appropriate solvent before proceeding with reconstituting the entire batch.
Protocol for Aqueous-Based Solvents (e.g., PBS, Sterile Water)
This protocol is intended for compounds soluble in aqueous solutions.
Table 1: Reconstitution in Aqueous Solvents
| Step | Action | Notes |
| 1 | Equilibration | Allow the vial of lyophilized Compound-255 to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation from forming inside the vial. |
| 2 | Solvent Preparation | Prepare the desired volume of sterile aqueous solvent (e.g., PBS pH 7.4, Sterile Deionized Water). Ensure the solvent is at room temperature. |
| 3 | Reconstitution | Using a sterile syringe, slowly add the appropriate volume of the solvent to the vial containing Compound-255. Aim the solvent stream down the side of the vial to gently wet the powder. |
| 4 | Dissolution | Gently swirl or vortex the vial until the lyophilized powder is completely dissolved. Avoid vigorous shaking to prevent potential degradation of the compound. If necessary, sonication in a water bath can be used to aid dissolution. |
| 5 | Visual Inspection | Visually inspect the solution to ensure it is clear and free of any particulate matter. If particulates are present, the solution may be filtered through a 0.22 µm sterile filter. |
| 6 | Aliquoting | Aliquot the reconstituted solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This minimizes freeze-thaw cycles. |
| 7 | Storage | Store the aliquots at -20°C or -80°C for long-term storage. Refer to Table 3 for detailed storage conditions. |
Protocol for Organic Solvents (e.g., DMSO, Ethanol)
This protocol is for compounds that require an organic solvent for initial dissolution.
Table 2: Reconstitution in Organic Solvents
| Step | Action | Notes |
| 1 | Equilibration | Bring the vial of lyophilized Compound-255 to room temperature before opening. |
| 2 | Solvent Preparation | Obtain high-purity, anhydrous organic solvent (e.g., DMSO, Ethanol). |
| 3 | Reconstitution | With a sterile, solvent-compatible syringe, add the calculated volume of the organic solvent to the vial. |
| 4 | Dissolution | Gently vortex or sonicate the vial until the compound is fully dissolved. For some compounds, warming to 37°C may aid dissolution. |
| 5 | Visual Inspection | Ensure the solution is clear and free of precipitates. |
| 6 | Aliquoting | Dispense the stock solution into single-use aliquots in appropriate solvent-resistant tubes (e.g., glass or polypropylene). |
| 7 | Storage | Store the stock solution at -20°C or -80°C. Note that DMSO freezes at approximately 18.5°C. |
Storage and Stability
Proper storage is essential to maintain the activity of Compound-255. The following table summarizes the recommended storage conditions for both the lyophilized powder and the reconstituted solutions.
Table 3: Storage Conditions
| Form | Solvent | Short-Term Storage (1-2 weeks) | Long-Term Storage (>2 weeks) | Notes |
| Lyophilized Powder | N/A | 4°C | -20°C | Protect from light and moisture. |
| Reconstituted | Aqueous (e.g., PBS) | 4°C (up to 1 week) | -80°C (up to 6 months) | Avoid repeated freeze-thaw cycles. |
| Reconstituted | Organic (e.g., DMSO) | -20°C | -80°C (up to 1 year) | Ensure tubes are tightly sealed to prevent moisture absorption by DMSO. |
Visual Protocols and Pathways
Experimental Workflow for Reconstitution
Application Notes & Protocols: Doramapimod (IV-255) in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Doramapimod, internally designated as IV-255 for the purposes of this document, is a potent and highly specific inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress, making it a key target in the development of novel therapeutics for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. This document provides detailed application notes and protocols for the use of Doramapimod (this compound) in high-throughput screening (HTS) assays designed to identify and characterize modulators of the p38 MAPK pathway.
Mechanism of Action
Doramapimod (this compound) is a Type II inhibitor of p38 MAPK, meaning it binds to an allosteric site on the kinase, stabilizing it in an inactive conformation. This binding is characterized by a slow association and a very slow dissociation rate, resulting in a prolonged duration of action. Specifically, it targets the DFG-out (Asp-Phe-Gly) conformation of the kinase, a feature that contributes to its high selectivity over other kinases.
Signaling Pathway of p38 MAPK
The p38 MAPK cascade is a key signaling pathway that responds to extracellular stimuli, leading to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation.
Application Notes and Protocols for IV-255 (NKTR-255) Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IV-255, also known as NKTR-255, is a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15).[1][2][3][4][5] This modification is designed to extend the half-life and improve the pharmacokinetic profile of IL-15, a cytokine that plays a crucial role in the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells.[1][4][5] These immune cells are critical components of the anti-tumor response, making NKTR-255 a promising agent in cancer immunotherapy.[4] This document provides detailed protocols for key experiments to evaluate the activity of NKTR-255 and summarizes relevant quantitative data to guide researchers in their studies.
Mechanism of Action: The IL-15 Signaling Pathway
NKTR-255 exerts its effects by binding to the IL-15 receptor complex, which is composed of the IL-15 receptor alpha (IL-15Rα), the IL-2/IL-15 receptor beta (CD122), and the common gamma chain (γc, CD132). This binding activates several downstream signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways collectively promote the survival, proliferation, and cytotoxic functions of NK cells and CD8+ T cells.
Data Presentation
Preclinical Efficacy of NKTR-255
| Parameter | Model System | Treatment | Result | Reference |
| NK Cell Expansion | C57BL/6 Mice | Single dose NKTR-255 (0.03 mg/kg) | ~2.0-fold increase in splenic NK cells | [4] |
| CD8+ T Cell Expansion | C57BL/6 Mice | Single dose NKTR-255 (0.03 mg/kg) | ~2.5-fold increase in splenic CD8+ T cells | [4] |
| Pharmacokinetics (Half-life) | Mice | Single dose NKTR-255 (0.3 mg/kg) | 15.2 hours | [6] |
| Pharmacokinetics (Half-life) | Mice | Single dose rhIL-15 | 0.168 hours | [6] |
| Tumor Growth Inhibition | Daudi Burkitt's Lymphoma Xenograft | NKTR-255 | Superior antitumor activity vs. precomplexed rhIL-15 | [5] |
Clinical Efficacy of NKTR-255 in Combination with CAR-T Therapy
| Parameter | Indication | Treatment | Result | Reference |
| Complete Response (CR) Rate at 6 months | Relapsed/Refractory Large B-cell Lymphoma | NKTR-255 + CD19 CAR-T | 73% | [7][8][9] |
| Complete Response (CR) Rate at 6 months | Relapsed/Refractory Large B-cell Lymphoma | Placebo + CD19 CAR-T | 50% | [7][8][9] |
| Progression-Free Survival at 12 months | Relapsed/Refractory B-cell Acute Lymphoblastic Leukemia | NKTR-255 + CD19-22 CAR-T | 67% | [10] |
| Progression-Free Survival at 12 months | Relapsed/Refractory B-cell Acute Lymphoblastic Leukemia | Historical Controls (CAR-T alone) | 38% | [10] |
Experimental Protocols
In Vitro STAT5 Phosphorylation Assay by Flow Cytometry
This protocol details the measurement of STAT5 phosphorylation in T cells following stimulation with NKTR-255, a key indicator of IL-15 pathway activation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
RPMI-1640 media with 10% Fetal Bovine Serum (FBS)
-
NKTR-255
-
Recombinant human IL-2 (as a positive control)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
PE-conjugated anti-phospho-STAT5 (Tyr694) antibody (e.g., clone SRBCZX)
-
Fluorochrome-conjugated antibodies for T cell markers (e.g., CD3, CD8)
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If using isolated T cells, proceed to the next step.
-
Cytokine Starvation: Culture cells at 1 x 10^6 cells/mL in complete RPMI media for 48 hours without any cytokines to establish a baseline low level of STAT5 phosphorylation.
-
Stimulation:
-
Plate 0.5-1 x 10^6 starved cells per well in a 96-well plate.
-
Add NKTR-255 at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include an unstimulated control and a positive control (e.g., 10 ng/mL IL-2).
-
Incubate at 37°C for 15 minutes.
-
-
Fixation:
-
Stop the stimulation by adding an equal volume of Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellet in 1 mL of ice-cold 90% methanol.
-
Incubate on ice for 10-30 minutes.
-
Wash the cells twice with 1 mL of Staining Buffer.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-phospho-STAT5 antibody and other cell surface marker antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells once with 1 mL of Staining Buffer.
-
-
Flow Cytometry:
-
Resuspend the cells in 200-300 µL of Staining Buffer.
-
Acquire events on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal within the gated T cell populations.
-
Cell Proliferation Assay using CFSE Dilution
This protocol measures the proliferation of T cells or NK cells in response to NKTR-255 by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
PBMCs or isolated NK/T cells
-
CellTrace™ CFSE Cell Proliferation Kit
-
Complete RPMI media
-
NKTR-255
-
Fluorochrome-conjugated antibodies for NK or T cell markers (e.g., CD3, CD56, CD8)
-
96-well flat-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate the desired cell population. Adjust the cell concentration to 1 x 10^6 cells/mL in pre-warmed PBS.
-
CFSE Staining:
-
Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI media.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI media.
-
-
Cell Culture:
-
Resuspend the CFSE-labeled cells in complete RPMI media.
-
Plate 1-2 x 10^5 cells per well in a 96-well plate.
-
Add NKTR-255 at various concentrations. Include an unstimulated control.
-
Incubate at 37°C, 5% CO2 for 4-7 days.
-
-
Staining and Analysis:
-
Harvest the cells and wash with Staining Buffer.
-
Stain with antibodies for cell surface markers for 30 minutes on ice.
-
Wash and resuspend the cells for flow cytometry.
-
Analyze the CFSE fluorescence within the gated cell populations. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
NK Cell-Mediated Cytotoxicity Assay
This protocol assesses the ability of NKTR-255 to enhance the cytotoxic function of NK cells against target tumor cells.
Materials:
-
Isolated NK cells (effector cells)
-
Tumor cell line (target cells, e.g., K562)
-
Complete RPMI media
-
NKTR-255
-
Cell viability dye (e.g., 7-AAD or Propidium Iodide)
-
A fluorescent cell tracer for target cells (e.g., CFSE)
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
Effector Cell Preparation: Isolate NK cells and pre-activate them by culturing with a low dose of IL-2 or with NKTR-255 for 24-48 hours.
-
Target Cell Preparation: Label the target tumor cells with a fluorescent tracer like CFSE for easy identification by flow cytometry.
-
Co-culture:
-
Plate the CFSE-labeled target cells at 1 x 10^4 cells per well in a 96-well plate.
-
Add the pre-activated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add NKTR-255 to the co-culture at desired concentrations.
-
Include controls: target cells alone (spontaneous lysis) and target cells with a lysis agent (maximum lysis).
-
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Staining and Analysis:
-
Add a cell viability dye (e.g., 7-AAD) to each well and incubate for 15 minutes on ice.
-
Analyze the samples by flow cytometry.
-
Gate on the CFSE-positive target cells and determine the percentage of 7-AAD positive (lysed) cells.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Lysis in Sample - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
Granzyme B Secretion Assay
This protocol measures the release of granzyme B from NK cells or CD8+ T cells upon stimulation with NKTR-255, indicating an increase in their cytotoxic potential.
Materials:
-
Isolated NK cells or CD8+ T cells
-
Complete RPMI media
-
NKTR-255
-
Human Granzyme B ELISA kit
-
96-well flat-bottom plates
Protocol:
-
Cell Culture: Plate 1-2 x 10^5 NK cells or CD8+ T cells per well in a 96-well plate.
-
Stimulation: Add NKTR-255 at various concentrations. Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA:
-
Perform the Granzyme B ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the concentration of Granzyme B in each sample based on the standard curve.
Pharmacokinetic Analysis
This protocol outlines the general steps for assessing the pharmacokinetic profile of NKTR-255 in an animal model.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
NKTR-255
-
Sterile saline or PBS for injection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
ELISA kit for human IL-15
Protocol:
-
Dosing: Administer a single intravenous (IV) or intraperitoneal (IP) dose of NKTR-255 to the animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Concentration Measurement: Determine the concentration of NKTR-255 in the plasma samples using a validated human IL-15 ELISA kit.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the biological activity and therapeutic potential of this compound (NKTR-255). By understanding its mechanism of action and employing standardized experimental procedures, the scientific community can further elucidate the role of this promising immunotherapeutic agent in the treatment of cancer and other diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. stemcell.com [stemcell.com]
- 3. quickzyme.com [quickzyme.com]
- 4. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NKTR-255, a novel polymer-conjugated rhIL-15 with potent antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nektar Therapeutics Announces its First Publication of Preclinical Data Highlighting Anti-Tumor Properties of IL-15 Agonist, NKTR-255, in the Journal for ImmunoTherapy of Cancer (JITC) [prnewswire.com]
- 7. oncodaily.com [oncodaily.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. onclive.com [onclive.com]
- 10. ashpublications.org [ashpublications.org]
Application Notes and Protocols for In Vivo Imaging Studies with NKTR-255
For Researchers, Scientists, and Drug Development Professionals
Introduction
NKTR-255 is a polymer-conjugated recombinant human interleukin-15 (rhIL-15) receptor agonist designed to enhance the proliferation, persistence, and function of natural killer (NK) cells and CD8+ T cells.[1][2][3][4][5] Its extended half-life and preferential binding to the IL-15Rα subunit lead to sustained signaling through the IL-15 pathway, making it a promising candidate for immunotherapy in various oncology settings.[4][6] These application notes provide detailed protocols for utilizing NKTR-255 in preclinical in vivo imaging studies to assess its biological activity and therapeutic potential. The focus will be on imaging the effects of NKTR-255 on immune cell populations, as direct imaging of the compound is not a standard application.
Mechanism of Action
NKTR-255 is an IL-15 receptor agonist that mimics the biological activity of endogenous IL-15.[2][7] It binds to the IL-15 receptor complex (IL-15Rα, IL-15Rβ, and the common gamma chain γc), activating downstream signaling pathways, primarily the JAK/STAT pathway. This activation leads to the proliferation and activation of NK cells and CD8+ T cells, crucial components of the anti-tumor immune response.[4][5]
Signaling Pathway of NKTR-255 (IL-15 Agonist)
Caption: NKTR-255 binds to the IL-15 receptor complex, activating the JAK/STAT pathway to promote gene expression leading to immune cell proliferation and activation.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies involving NKTR-255.
Table 1: Preclinical In Vivo Cell Expansion
| Cell Type | Fold Expansion | Animal Model | Reference |
| CD8+ T cells | ~2.5-fold | Mice | [8] |
| NK cells | ~2.0-fold | Mice | [8] |
Table 2: Clinical Efficacy in Relapsed/Refractory Large B-cell Lymphoma (in combination with CAR-T therapy)
| Endpoint | NKTR-255 Treatment Group | Placebo Group | Reference |
| 6-month Complete Response (CR) Rate | 73% | 50% | [9][10] |
Experimental Protocols
Protocol 1: In Vivo Imaging of NK Cell Trafficking and Tumor Infiltration Following NKTR-255 Administration
This protocol describes the use of near-infrared (NIR) fluorescent dye to label NK cells for in vivo imaging in a tumor-bearing mouse model treated with NKTR-255.
Materials:
-
NKTR-255
-
Tumor-bearing mice (e.g., NSG mice with human tumor xenografts)
-
Ex vivo-expanded NK cells
-
NIR fluorescent dye (e.g., DiR dye)[11]
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Caption: Workflow for in vivo imaging of NK cell response to NKTR-255.
Procedure:
-
NK Cell Labeling:
-
Resuspend ex vivo-expanded NK cells in PBS at a concentration of 1x10^7 cells/mL.
-
Add the NIR fluorescent dye to the cell suspension at the manufacturer's recommended concentration.
-
Incubate the cells with the dye for the recommended time (typically 15-30 minutes) at 37°C, protected from light.
-
Wash the cells twice with PBS or cell culture medium to remove excess dye.
-
Resuspend the labeled NK cells in sterile PBS for injection.
-
-
Animal Dosing and Imaging:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Administer the labeled NK cells intravenously (i.v.) via the tail vein.
-
Administer NKTR-255 intravenously at the desired dose (e.g., 1.5 µg/kg). A control group should receive a vehicle control.
-
Perform in vivo fluorescence imaging at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the trafficking and tumor accumulation of the labeled NK cells.[11]
-
For imaging, place the anesthetized mouse in the imaging chamber. Acquire fluorescence images using the appropriate excitation and emission filters for the NIR dye.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs.
-
Quantify the fluorescence intensity (e.g., in average radiance) within each ROI at each time point.
-
Compare the tumor-to-background signal ratio between the NKTR-255 treated group and the control group to assess the effect of NKTR-255 on NK cell tumor infiltration.
-
Protocol 2: Bioluminescence Imaging of CAR-T Cell Expansion and Persistence with NKTR-255
This protocol outlines the use of bioluminescence imaging (BLI) to monitor the expansion and persistence of luciferase-expressing CAR-T cells in response to NKTR-255.
Materials:
-
NKTR-255
-
Tumor-bearing mice
-
Luciferase-expressing CAR-T cells
-
D-luciferin substrate
-
In vivo imaging system with bioluminescence capabilities
-
Anesthesia (e.g., isoflurane)
Procedure:
-
CAR-T Cell Administration:
-
Administer luciferase-expressing CAR-T cells to tumor-bearing mice according to the specific experimental design.
-
-
NKTR-255 Administration:
-
Administer NKTR-255 intravenously at the desired dose and schedule. A control group should receive a vehicle control.
-
-
Bioluminescence Imaging:
-
At designated time points, administer D-luciferin to the mice (typically via intraperitoneal injection).
-
Wait for the substrate to distribute (usually 10-15 minutes).
-
Anesthetize the mice and place them in the imaging chamber.
-
Acquire bioluminescence images.
-
-
Data Analysis:
-
Quantify the bioluminescent signal (photon flux) from the region of the tumor and systemically to assess CAR-T cell expansion and persistence.
-
Compare the signal intensity over time between the NKTR-255 treated and control groups.
-
Safety and Handling
A specific Safety Data Sheet (SDS) for NKTR-255 should be obtained and reviewed before handling. General laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle the compound in a well-ventilated area.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Dispose of waste material in accordance with local, state, and federal regulations.[12]
Conclusion
NKTR-255 is a potent IL-15 receptor agonist with significant potential in cancer immunotherapy. The protocols outlined above provide a framework for utilizing in vivo imaging to study the pharmacodynamic effects of NKTR-255 on immune cell populations. These studies are crucial for understanding its mechanism of action and for the preclinical development of novel combination therapies.
References
- 1. Nektar and Collaborators Present Preclinical Data on NKTR-255 Combined with Obinutuzumab in Poster Presentation at the 65th American Society of Hematology (ASH) Annual Meeting [prnewswire.com]
- 2. Nektar and Collaborators Present Preclinical Data on NKTR-255, a Novel IL-15 Receptor Agonist, in combination with CAR Cell Therapies at the 2022 Tandem Meetings | Transplantation & Cellular Therapy Meetings of ASTCT™ and CIBMTR® [prnewswire.com]
- 3. Nektar Therapeutics Announces Presentation of Preclinical Data for NKTR-255, its Novel IL-15 Agonist, at the American Society of Hematology (ASH) 2020 Annual Meeting | Nektar Therapeutics [ir.nektar.com]
- 4. nektar.com [nektar.com]
- 5. Phase I study protocol: NKTR-255 as monotherapy or combined with daratumumab or rituximab in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Nektar and Collaborators Present Preclinical Data on NKTR-255, a Novel IL-15 Receptor Agonist, in combination with CAR Cell Therapies at the 2022 Tandem Meetings | Transplantation & Cellular Therapy Meetings of ASTCT™ and CIBMTR® | Nektar Therapeutics [ir.nektar.com]
- 8. openworks.mdanderson.org [openworks.mdanderson.org]
- 9. onclive.com [onclive.com]
- 10. Nektar Therapeutics Announces NKTR-255 Following CD19-directed CAR-T Therapy Enhanced Complete Response Rates in Patients with Relapsed or Refractory Large B-cell Lymphoma at the 66th Annual ASH Meeting - BioSpace [biospace.com]
- 11. Live cell imaging of highly activated natural killer cells against human hepatocellular carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for NKTR-255
For Researchers, Scientists, and Drug Development Professionals
Introduction
NKTR-255 is an investigational polymer-conjugated recombinant human interleukin-15 (rhIL-15) designed to stimulate the proliferation and activation of natural killer (NK) cells and CD8+ T cells. As a PEGylated cytokine, NKTR-255 exhibits an extended half-life and improved pharmacokinetic profile compared to native IL-15, leading to sustained pharmacodynamic effects.[1][2] These characteristics make it a promising agent in cancer immunotherapy, particularly in combination with monoclonal antibodies and cellular therapies like CAR-T.[3][4][5] This document provides best practices for handling NKTR-255, along with detailed protocols for its in vitro and in vivo characterization.
Mechanism of Action
NKTR-255 is an IL-15 receptor agonist that engages the IL-15 receptor alpha (IL-15Rα) and the shared IL-2/IL-15 receptor beta-gamma (IL-2/IL-15Rβγ) complex.[3][6] This interaction activates the JAK/STAT signaling pathway, leading to the phosphorylation of STAT5 (pSTAT5), a key event in the downstream signaling cascade that promotes the survival, proliferation, and effector function of NK cells and memory CD8+ T cells.[1][7] The polymer conjugation of NKTR-255 not only extends its half-life but also influences its interaction with the IL-15 receptor complex, contributing to its sustained biological activity.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for NKTR-255 from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of NKTR-255
| Parameter | Species | Value | Reference |
| Effective Half-Life | Mouse | 15.2 hours | [1] |
| Cynomolgus Monkey | ~26x longer than rhIL-15 | [7] | |
| Human | ~34-87 hours (3-12 µg/kg dose range) | [9] | |
| Clearance | Mouse | 2.31 mL/hour/kg | [1] |
| Cynomolgus Monkey | ~38x lower than rhIL-15 | [7] |
Table 2: Pharmacodynamic Effects of NKTR-255
| Parameter | Cell Type | Species/System | Fold Change/Effect | Dose | Reference |
| Cell Expansion | CD8+ T cells | Mouse | 2.5-fold | Not specified | [6][10] |
| NK cells | Mouse | 2.0-fold | Not specified | [6][10] | |
| CD8+ T cells | Cynomolgus Monkey | 7.8-fold from baseline | 0.1 mg/kg | [7] | |
| NK cells | Cynomolgus Monkey | 6.1-fold from baseline | 0.1 mg/kg | [7] | |
| CD8+ T cells | Human | ~2-fold | 6.0 µg/kg | [9] | |
| NK cells | Human | ~8-fold | 6.0 µg/kg | [9] | |
| STAT5 Phosphorylation (EC50) | NK cells | Cynomolgus Monkey | 6.9 ng/mL | N/A | [7] |
| CD8+ T cells | Cynomolgus Monkey | 39 ng/mL | N/A | [7] | |
| CD4+ T cells | Cynomolgus Monkey | 53 ng/mL | N/A | [7] |
Table 3: Clinical Efficacy of NKTR-255 in Combination with CAR-T Therapy (Relapsed/Refractory Large B-cell Lymphoma)
| Parameter | NKTR-255 + CAR-T | Placebo + CAR-T | Reference |
| Complete Response Rate (6 months) | 73% | 50% | [2][4][5][11][12][13][14][15] |
| CD8+ CAR-T AUC (0-15 days post-administration) | 5.8-fold greater than placebo | N/A | [4][14][16] |
Handling and Storage
Proper handling and storage of NKTR-255, a PEGylated protein, are crucial to maintain its biological activity.
-
Storage of Lyophilized Product:
-
Long-term: Store at -20°C to -80°C in a desiccated, dark environment.
-
Short-term: Store at 4°C in a dark environment.
-
The product should be protected from light and moisture. It is recommended to store the vial under an inert gas like nitrogen or argon.[9]
-
-
Reconstitution:
-
Before opening, bring the vial of lyophilized NKTR-255 and the reconstitution buffer to room temperature.
-
Briefly centrifuge the vial to ensure the entire lyophilized powder is at the bottom.
-
Reconstitute with a sterile, appropriate buffer (e.g., sterile PBS) to the desired concentration.
-
Gently agitate to dissolve the contents. Avoid vigorous shaking or vortexing.[17][18]
-
Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[17][19]
-
-
Storage of Reconstituted Solution:
-
It is recommended to use the reconstituted solution immediately.
-
For short-term storage, keep at 4°C for no more than one week.
-
For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The addition of a carrier protein (e.g., 0.1% BSA) can help prevent protein loss due to adsorption to the vial surface.
-
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of NKTR-255.
Protocol 1: In Vitro NK Cell Cytotoxicity Assay
This assay measures the ability of NK cells, activated by NKTR-255, to lyse target tumor cells.
-
Materials:
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells.
-
Target Cells: K562 (a human myelogenous leukemia cell line sensitive to NK cell-mediated lysis).
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin).
-
NKTR-255.
-
A non-radioactive cytotoxicity assay kit (e.g., based on LDH release or a fluorescent dye).
-
-
Procedure:
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
To enrich for NK cells, a negative selection kit can be used.
-
Culture the effector cells in complete RPMI-1640 medium.
-
-
NKTR-255 Stimulation:
-
Plate effector cells and treat with varying concentrations of NKTR-255 (e.g., 0.1, 1, 10, 100 ng/mL) for 24-72 hours at 37°C, 5% CO2. Include an untreated control.
-
-
Target Cell Preparation:
-
Culture K562 cells in complete RPMI-1640 medium.
-
On the day of the assay, harvest and label the target cells according to the cytotoxicity assay kit manufacturer's instructions.
-
-
Co-culture:
-
Wash the NKTR-255-stimulated effector cells and resuspend in fresh medium.
-
Co-culture the effector cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
-
Incubation and Data Acquisition:
-
Incubate the plate for 4 hours at 37°C, 5% CO2.
-
Measure cytotoxicity according to the assay kit manufacturer's protocol (e.g., by measuring LDH release in the supernatant).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
-
Protocol 2: Flow Cytometry Analysis of STAT5 Phosphorylation
This protocol measures the activation of the IL-15 signaling pathway in lymphocytes upon stimulation with NKTR-255.
-
Materials:
-
Human PBMCs.
-
NKTR-255.
-
RPMI-1640 medium.
-
Fixation buffer (e.g., 1.5% paraformaldehyde).
-
Permeabilization buffer (e.g., ice-cold 100% methanol).
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD56, anti-pSTAT5 (Y694).
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
-
Procedure:
-
Cell Preparation and Stimulation:
-
Isolate PBMCs and rest them in serum-free media for at least 2 hours to reduce baseline signaling.
-
Stimulate 1 x 10^6 cells with various concentrations of NKTR-255 (e.g., 0.1 to 100 ng/mL) for 15 minutes at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of pre-warmed fixation buffer and incubate for 10 minutes at 37°C.
-
-
Permeabilization:
-
Centrifuge the cells and resuspend in ice-cold methanol. Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells with staining buffer.
-
Stain with the antibody cocktail (anti-CD3, anti-CD56, anti-pSTAT5) for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Gate on lymphocyte populations (e.g., NK cells: CD3-CD56+; T cells: CD3+) and quantify the median fluorescence intensity (MFI) of pSTAT5.
-
-
Protocol 3: Flow Cytometry Analysis of Cell Proliferation (Ki67 Staining)
This protocol assesses the proliferation of lymphocyte subsets in response to NKTR-255.
-
Materials:
-
Human PBMCs.
-
NKTR-255.
-
Complete RPMI-1640 medium.
-
Fixation/Permeabilization buffer kit for intracellular staining.
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-CD56, anti-Ki67.
-
Flow cytometry staining buffer.
-
-
Procedure:
-
Cell Culture and Stimulation:
-
Culture PBMCs in complete medium and stimulate with NKTR-255 (e.g., 10 ng/mL) for 3-6 days at 37°C, 5% CO2. Include an unstimulated control.
-
-
Surface Staining:
-
Harvest the cells and stain for surface markers (CD3, CD8, CD56) for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them according to the manufacturer's protocol for the intracellular staining kit.
-
-
Intracellular Staining:
-
Stain with the anti-Ki67 antibody for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Gate on specific lymphocyte populations (e.g., NK cells: CD3-CD56+; CD8+ T cells: CD3+CD8+) and determine the percentage of Ki67-positive cells.
-
-
Safety Precautions
While specific safety data for NKTR-255 is limited to clinical trial information, general precautions for handling potent biological agents should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and eye protection, when handling NKTR-255.
-
Aseptic Technique: Use sterile techniques to prevent contamination of the product and cell cultures.
-
Spill and Disposal: In case of a spill, decontaminate the area with an appropriate disinfectant. Dispose of waste according to institutional guidelines for biological materials.
-
Clinical Trial Adverse Events: In clinical trials, the most common treatment-related adverse events included transient fever and myelosuppression.[20] Infusion-related reactions and fever have also been reported.[21] While these are observations in patients, they underscore the biological activity of the compound and the need for careful handling in a research setting.
This document is intended to provide guidance for the research use of NKTR-255 and should be supplemented with institution-specific safety and handling procedures.
References
- 1. Ex vivo Natural Killer Cell Cytotoxicity Assay [bio-protocol.org]
- 2. Nektar Therapeutics Announces NKTR-255 Following CD19-directed CAR-T Therapy Enhanced Complete Response Rates in Patients with Relapsed or Refractory Large B-cell Lymphoma at the 66th Annual ASH Meeting [prnewswire.com]
- 3. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 4. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. Flow (Intracellular) Protocol for Ki67/MKI67 Antibody (NB110-89717): Novus Biologicals [novusbio.com]
- 7. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. Ki67 detection by flow cytometry [bio-protocol.org]
- 11. Ex vivo Natural Killer Cell Cytotoxicity Assay [en.bio-protocol.org]
- 12. stemcell.com [stemcell.com]
- 13. Nektar's NKTR-255 After CD19 CAR-T Therapy Enhances Complete Response In R/R Large B-Cell Lymphoma | Nasdaq [nasdaq.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
- 16. agilent.com [agilent.com]
- 17. youtube.com [youtube.com]
- 18. support.biossusa.com [support.biossusa.com]
- 19. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 20. ashpublications.org [ashpublications.org]
- 21. protocols.io [protocols.io]
Troubleshooting & Optimization
Troubleshooting IV-255 experimental results
Welcome to the troubleshooting and technical support center for the experimental compound IV-255. This guide is intended for researchers, scientists, and drug development professionals. This compound is a novel, potent, and selective small molecule inhibitor of the Kinase-X (KX) protein, a critical component of the Growth Factor Signaling Pathway (GFSP). Dysregulation of this pathway is implicated in various oncogenic processes.
This resource provides answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols to ensure data reproducibility and accuracy.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Kinase-X (KX). It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its downstream substrate, Substrate-Y (SY). This action effectively blocks the propagation of the Growth Factor Signaling Pathway (GFSP), leading to cell cycle arrest and apoptosis in cancer cells with a hyperactive GFSP.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines that exhibit hyperactivation of the GFSP, often characterized by overexpression or mutation of the upstream Growth Factor Receptor (GFR). See the table below for a summary of IC50 values in common cancer cell lines.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in DMSO. Aliquot the stock solution and store it at -20°C for up to 3 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects for this compound?
A4: While this compound is highly selective for Kinase-X, some minor off-target activity has been observed at high concentrations (>10 µM) against kinases with homologous ATP-binding sites.[1] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.[1] Kinome profiling can be used to systematically identify unintended kinase targets.[1]
Q5: Can this compound be used in in vivo models?
A5: Yes, this compound has demonstrated efficacy in xenograft mouse models. A recommended starting dose is 25 mg/kg, administered daily via oral gavage. Formulation in a vehicle of 0.5% methylcellulose is suggested for optimal suspension and bioavailability.
II. Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GFR Status | IC50 (nM) of this compound |
| HT-29 | Colon Cancer | Overexpressed | 25 ± 5 |
| A549 | Lung Cancer | Wild-Type | 850 ± 75 |
| MCF-7 | Breast Cancer | Overexpressed | 40 ± 8 |
| PC-3 | Prostate Cancer | Wild-Type | > 10,000 |
| Panc-1 | Pancreatic Cancer | Mutated (Activating) | 15 ± 4 |
IC50 values were determined using a 72-hour cell viability assay.
III. Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High Variability in IC50 Values
Question: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common issue in in vitro testing and can stem from several factors.[2] To diagnose the problem, follow the troubleshooting workflow below.
Troubleshooting Workflow: Inconsistent IC50 Values
Caption: Troubleshooting inconsistent IC50 values.
Issue 2: this compound Shows Lower Potency in Cellular Assays vs. Biochemical Assays
Question: this compound is highly potent in my in vitro kinase assay (sub-nanomolar), but the cellular IC50 is much higher (micromolar range). Why is there a discrepancy?
Answer: This is a frequent observation when transitioning from biochemical to cell-based assays.[3] Several factors within the complex cellular environment can influence a compound's apparent potency.[3]
-
Cellular ATP Concentration: Biochemical assays may use ATP concentrations lower than physiological levels. Since this compound is an ATP-competitive inhibitor, the high intracellular ATP concentration (~1-10 mM) can outcompete the inhibitor, leading to a rightward shift in the IC50 value.
-
Cell Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration added to the culture media.
-
Protein Binding: The compound may bind to serum proteins (like albumin) in the cell culture media, reducing the free concentration available to enter the cell and inhibit the target.[4]
-
Activation of Compensatory Pathways: Cells may adapt to the inhibition of Kinase-X by upregulating parallel signaling pathways that promote survival, thus appearing more resistant to the drug.[1]
Issue 3: Unexpected Cytotoxicity in Control Cell Lines
Question: I'm observing significant cell death in my GFR wild-type cell line (e.g., A549) at concentrations where I expect minimal effect. What could be the cause?
Answer: Unexpected cytotoxicity could be due to off-target effects or issues with the compound's formulation.
-
Off-Target Kinase Inhibition: At higher concentrations, this compound may inhibit other kinases essential for cell survival.[1] Consider performing a kinome-wide selectivity screen to identify potential off-target interactions.[1]
-
Compound Precipitation: Poor solubility of this compound in cell culture media can lead to the formation of precipitates, which can cause non-specific cytotoxicity.[1] Always check the solubility of your inhibitor in the media and use a vehicle control (e.g., DMSO) to ensure the solvent itself is not causing toxicity.[1]
-
Vehicle Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your experiment is non-toxic to the cells, typically below 0.5%.
IV. Experimental Protocols & Methodologies
Protocol 1: Western Blot for Phospho-Substrate-Y (pSY) Inhibition
This protocol details the method to assess the inhibition of Kinase-X by this compound by measuring the phosphorylation of its direct downstream target, Substrate-Y (SY).
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of pSY.
Methodology:
-
Cell Culture: Seed HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16 hours to reduce basal pathway activation.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Stimulation: Stimulate the GFSP by adding Growth Factor (GF) at a final concentration of 50 ng/mL for 15 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of each protein lysate on a 10% SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against pSY (1:1000) or total SY (1:1000) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour. Visualize the bands using an ECL detection reagent.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
Methodology:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Add this compound in a 10-point serial dilution (e.g., from 10 µM to 0.5 nM) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
V. Signaling Pathway Diagram
Growth Factor Signaling Pathway (GFSP) and this compound Inhibition
The diagram below illustrates the mechanism of action of this compound within the hypothetical GFSP cascade.
Caption: this compound inhibits Kinase-X, blocking GFSP signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IV-255 Concentration for Assays
Introduction to IV-255
This compound is a potent, selective, and ATP-competitive small molecule inhibitor of the Serine/Threonine Kinase-1 (STK-1). STK-1 is a critical downstream component of the Growth Factor Receptor (GFR)-Ras-MAPK signaling cascade. Dysregulation of this pathway is a hallmark of various cancers, making STK-1 a compelling therapeutic target. This compound is designed for in vitro research to probe the function of STK-1 and assess the therapeutic potential of its inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Type I kinase inhibitor, meaning it competitively binds to the ATP-binding site of active STK-1.[1] This prevents the phosphorylation of STK-1's downstream substrates, thereby blocking signal transduction along the GFR-Ras-MAPK pathway.[1]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. For initial experiments, a broad dose-response curve is recommended, spanning from 1 nM to 10 µM.[2] This range will help determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[3] This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3] For cell culture experiments, the final DMSO concentration should not exceed 0.1% to prevent solvent-induced toxicity.[3]
Q4: What are the essential controls to include in my experiments with this compound?
A4: To ensure accurate and interpretable results, the following controls are crucial:
-
Vehicle Control: Cells treated with the same final concentration of DMSO used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
-
Positive Control: A known activator of the STK-1 pathway (e.g., a specific growth factor) to confirm that the pathway is active in your cell line.
-
Negative Control (Optional): A structurally similar but inactive compound to this compound, if available, to help assess off-target effects.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Possible Cause: Compound instability.
-
Solution: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]
-
-
Possible Cause: Assay variability.
-
Solution: Standardize all incubation times, reagent concentrations, and reading parameters. Ensure thorough mixing of reagents.[6]
-
Issue 2: No significant inhibition of cell viability at expected concentrations.
-
Possible Cause: Suboptimal inhibitor concentration or incubation time.
-
Solution: Perform a dose-response experiment with a wider concentration range of this compound. Also, a time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal treatment duration.[3]
-
-
Possible Cause: Low cell permeability of this compound.
-
Solution: While this compound is designed for good cell permeability, this can vary between cell lines. Consider using a cell permeability assay if this is a concern.
-
-
Possible Cause: The chosen cell line is not dependent on the STK-1 pathway for survival.
-
Solution: Confirm the expression and activity of STK-1 in your cell line via Western blot or other methods.
-
Issue 3: Significant cytotoxicity observed at low concentrations, potentially due to off-target effects.
-
Possible Cause: The cell line is highly sensitive to STK-1 inhibition.
-
Solution: Reduce the concentration of this compound and shorten the incubation time.
-
-
Possible Cause: Off-target effects.
Issue 4: Difficulty detecting a decrease in the phosphorylation of the downstream target (Substrate-Y) by Western blot.
-
Possible Cause: Suboptimal antibody or blotting conditions.
-
Solution: Ensure you are using a high-quality, validated antibody for phospho-Substrate-Y. Optimize antibody concentrations and incubation times.
-
-
Possible Cause: Phosphatase activity during sample preparation.
-
Possible Cause: Low abundance of the phosphorylated protein.
-
Solution: You may need to load more protein on your gel or enrich for your protein of interest using immunoprecipitation.[10]
-
-
Possible Cause: Incorrect timing of sample collection.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing maximal inhibition of Substrate-Y phosphorylation after this compound treatment.[9]
-
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Assay Type | Cell Line Examples | Suggested Concentration Range | Key Endpoint |
| Target Engagement | Various Cancer Cell Lines | 10 nM - 10 µM | Inhibition of p-Substrate-Y |
| Cell Viability | MCF-7, A549, HCT116 | 1 nM - 10 µM | IC50 for cell growth |
| Apoptosis Induction | Jurkat, HeLa | 100 nM - 20 µM | Increase in Caspase-3/7 activity |
Table 2: Example IC50 Values for this compound in Different Assays
| Assay | Cell Line | IC50 (nM) |
| STK-1 Kinase Assay | (Biochemical) | 5.2 |
| Cell Viability (72h) | MCF-7 | 85 |
| Cell Viability (72h) | A549 | 150 |
| p-Substrate-Y (24h) | HCT116 | 35 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is 0.1 nM to 10 µM.[2] Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Target Engagement via Western Blot for Phospho-Substrate-Y
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[2] Keep samples on ice.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Substrate-Y or β-actin).
Visualizations
Caption: this compound inhibits the STK-1 signaling pathway.
Caption: General workflow for this compound cell-based assays.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Technical Support Center: IV-255 Solubility
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of IV-255, a selective small molecule inhibitor of the BRG1 bromodomain. Researchers, scientists, and drug development professionals can use this information to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a small molecule inhibitor that exhibits poor solubility in aqueous solutions. It is practically insoluble in water. However, it demonstrates good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?
A2: It is expected that this compound will not dissolve in purely aqueous buffers. To achieve a working solution for in vitro assays, it is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted to the final desired concentration in your aqueous experimental medium. Note that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
Q3: My this compound solution in DMSO appears cloudy or has precipitated after storage. What should I do?
A3: Cloudiness or precipitation can occur if the DMSO has absorbed moisture, which reduces the solubility of the compound. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions. If you observe precipitation, gentle warming (e.g., to 60°C) and ultrasonication can help redissolve the compound. For long-term storage, it is best to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: Can I prepare a formulation of this compound for in vivo animal studies?
A4: Yes, but it requires a specific formulation approach due to its poor aqueous solubility. A common method involves using a co-solvent system. For example, a formulation can be prepared by dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline. Another option is to use a vehicle containing (20% SBE-β-CD in saline) or corn oil. It is crucial to prepare these formulations fresh before each use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in buffer. | The compound is insoluble in water. | Prepare a concentrated stock solution in 100% DMSO first, then dilute into your aqueous buffer. |
| Precipitation occurs after diluting DMSO stock into aqueous media. | The final concentration of this compound exceeds its solubility limit in the final buffer composition. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with your assay (typically <0.5%). |
| Stock solution in DMSO is cloudy. | The DMSO may have absorbed moisture. | Use fresh, anhydrous DMSO. Gentle warming and sonication can be used to redissolve the compound. |
| In vivo formulation is not homogeneous. | Improper mixing or incorrect solvent ratios. | Follow a stepwise protocol for adding each solvent. Ensure each component is fully dissolved before adding the next. Prepare the formulation fresh before each experiment. |
Quantitative Solubility Data
The following table summarizes the solubility of a representative BRG1 inhibitor, which is expected to have similar properties to this compound.
| Solvent | Solubility (at 25°C unless noted) | Molar Concentration |
| DMSO | 200 mg/mL (with warming to 60°C and sonication) | 628.40 mM |
| DMSO | 64 mg/mL | 201.08 mM |
| Ethanol | 64 mg/mL | 201.08 mM |
| Water | Insoluble | N/A |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL | 6.54 mM |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | 6.54 mM |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL | 6.54 mM |
Note: The actual solubility may vary slightly between different batches of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for use in in vitro experiments.
Methodology:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out the appropriate mass based on the molecular weight of this compound (C19H19F2N3O2).
-
Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the solution to 60°C and sonicate until a clear solution is obtained.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol outlines the steps to prepare a co-solvent formulation suitable for oral administration in animal models.
Methodology:
-
Start by dissolving the required amount of this compound in DMSO, which will constitute 10% of the final volume.
-
To this solution, add PEG300 to make up 40% of the final volume and mix until the solution is clear.
-
Next, add Tween-80 to make up 5% of the final volume and mix thoroughly.
-
Finally, add saline to make up the remaining 45% of the final volume and mix until a clear and homogeneous solution is achieved.
-
This formulation should be prepared fresh before each use.
Signaling Pathway Context
This compound is an inhibitor of the BRG1 bromodomain. BRG1 (also known as SMARCA4) is a key component of the SWI/SNF chromatin remodeling complex. By inhibiting the bromodomain of BRG1, this compound prevents the complex from recognizing and binding to acetylated histones, thereby modulating gene expression.
Technical Support Center: Refining IV-255 (NKTR-255) Treatment Protocols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with IV-255 (NKTR-255).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NKTR-255) and what is its mechanism of action?
A1: this compound, also known as NKTR-255, is a polymer-conjugated form of recombinant human Interleukin-15 (IL-15).[1][2][3][4] This modification extends its half-life and improves its pharmacokinetic profile compared to native IL-15.[5] NKTR-255 is an IL-15 receptor agonist designed to stimulate the immune system's ability to fight cancer.[6][7] It binds to the IL-15 receptor complex (IL-15Rα/IL-2Rβγ), promoting the proliferation, activation, and survival of natural killer (NK) cells and CD8+ T cells, particularly memory CD8+ T cells.[3][7][8] This leads to an enhanced anti-tumor immune response.[4][9]
Q2: What are the main applications of NKTR-255 in a research setting?
A2: In a research context, NKTR-255 is primarily used to:
-
Investigate the role of IL-15 signaling in immune cell biology.
-
Enhance the activity of NK cells and CD8+ T cells in in vitro and in vivo models.[4][9]
-
Improve the efficacy of cell-based immunotherapies, such as CAR-T cells, by promoting their expansion and persistence.[6][7][10]
-
Study its synergistic effects with monoclonal antibodies that mediate antibody-dependent cellular cytotoxicity (ADCC).
Q3: What are the known side effects of NKTR-255 in clinical trials?
A3: In clinical trials, NKTR-255 has been generally well-tolerated.[10] The most common side effects observed are transient fever and myelosuppression.[11] Fevers typically occur within 4 to 12 hours of infusion and resolve within 24 hours.[11]
Q4: How should NKTR-255 be stored and reconstituted?
A4: While specific instructions should be obtained from the manufacturer, general guidelines for similar biologic reagents suggest storing the lyophilized product at -20°C or -80°C. For reconstitution, use a sterile, non-pyrogenic solvent as recommended by the manufacturer. Once reconstituted, it may be possible to store aliquots at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no proliferation of NK or CD8+ T cells in response to NKTR-255 | 1. Suboptimal cell health or viability.2. Incorrect dosage of NKTR-255.3. Insufficient incubation time.4. Presence of inhibitory factors in the culture medium. | 1. Ensure cells are healthy and have high viability before starting the experiment. Use freshly isolated cells when possible.2. Perform a dose-response curve to determine the optimal concentration of NKTR-255 for your specific cell type and assay conditions.3. Extend the incubation time. Proliferation in response to IL-15 agonists can take several days.4. Use fresh, high-quality culture medium and serum. |
| High background proliferation in control (untreated) cells | 1. High cell seeding density.2. Presence of other growth factors in the serum.3. Cell line instability. | 1. Optimize cell seeding density to avoid contact inhibition and spontaneous proliferation.2. Consider using serum-free medium or reducing the serum concentration if compatible with your cells.3. Ensure the cell line has been recently validated and is free from contamination. |
| Inconsistent results between experiments | 1. Variability in NKTR-255 aliquots due to multiple freeze-thaw cycles.2. Inconsistent cell numbers or viability at the start of the experiment.3. Variation in incubation times or other assay parameters. | 1. Aliquot the reconstituted NKTR-255 to minimize freeze-thaw cycles.2. Standardize cell counting and viability assessment procedures. Always start experiments with a consistent number of viable cells.3. Maintain strict adherence to the experimental protocol, including incubation times, temperatures, and reagent concentrations. |
Flow Cytometry for Phosphorylated STAT5 (pSTAT5)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no pSTAT5 signal | 1. Inefficient cell stimulation.2. Loss of phosphorylation due to phosphatase activity.3. Ineffective fixation and/or permeabilization.4. Incorrect antibody clone or concentration. | 1. Ensure NKTR-255 is at the optimal concentration and that stimulation time is appropriate (pSTAT5 signaling is often rapid and transient).2. Immediately fix cells after stimulation to preserve the phosphorylation state.[12] Keep cells on ice during processing.3. Use a fixation and permeabilization protocol specifically designed for phosphoprotein analysis. Methanol-based permeabilization is often recommended.4. Use an antibody validated for flow cytometry and titrate it to determine the optimal staining concentration. |
| High background pSTAT5 signal in unstimulated cells | 1. Spontaneous cell activation.2. Non-specific antibody binding. | 1. Ensure cells are rested in serum-free media before stimulation to reduce baseline signaling.2. Include an isotype control to assess non-specific binding. Increase the number of wash steps and include a blocking step with Fc receptor blocking agents. |
Data Summary Tables
Table 1: In Vitro Activity of NKTR-255
| Parameter | Cell Type | Value | Reference |
| pSTAT5 EC50 | KHYG-1 (NK cell line) | 0.2 ng/mL | [1] |
| Proliferation EC50 | KHYG-1 (NK cell line) | 5 ng/mL | [1] |
Table 2: In Vivo Effects of NKTR-255 in Murine Models
| Parameter | Cell Population | Fold Increase (vs. control) | Treatment Dose | Time Point | Reference |
| Total Cell Number | Splenic NK cells | ~2-fold | 0.03 mg/kg | 5 days | [12] |
| Total Cell Number | Splenic CD8+ T cells | ~2.5-fold | 0.03 mg/kg | 5 days | [12] |
Table 3: Clinical Efficacy of NKTR-255 in Combination with CAR-T Therapy for Relapsed/Refractory Large B-cell Lymphoma
| Outcome | NKTR-255 + CAR-T (n=11) | Placebo + CAR-T (n=4) | Reference |
| 6-month Complete Response (CR) Rate | 73% | 50% | [7] |
Detailed Experimental Protocols
Protocol 1: In Vitro NK Cell Proliferation Assay
-
Cell Preparation:
-
Isolate human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Assess cell viability using trypan blue exclusion; viability should be >95%.
-
Resuspend NK cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Assay Setup:
-
Plate NK cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well in 100 µL of medium.
-
Prepare a serial dilution of NKTR-255 in complete medium. A typical concentration range to test would be 0.1 to 100 ng/mL.
-
Add 100 µL of the NKTR-255 dilutions or medium alone (for the control group) to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 to 7 days.
-
-
Proliferation Measurement (using a non-radioactive colorimetric assay):
-
Add 20 µL of a tetrazolium compound-based reagent (e.g., MTS or WST-1) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Plot the absorbance values against the NKTR-255 concentration and determine the EC50 value.
-
Protocol 2: Flow Cytometry Analysis of STAT5 Phosphorylation
-
Cell Preparation:
-
Prepare a single-cell suspension of PBMCs or an appropriate cell line.
-
Rest the cells in serum-free medium for at least 2 hours at 37°C to reduce baseline signaling.
-
-
Cell Stimulation:
-
Aliquot 1 x 10^6 cells per tube.
-
Stimulate the cells with NKTR-255 at a predetermined optimal concentration (e.g., 10 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of pre-warmed fixation buffer (e.g., 4% paraformaldehyde) and incubate for 10 minutes at room temperature.
-
-
Permeabilization:
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold 90% methanol.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD56) and phosphorylated STAT5 (pSTAT5).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend in 300-500 µL of FACS buffer for acquisition on a flow cytometer.
-
Gate on the cell populations of interest and analyze the median fluorescence intensity (MFI) of pSTAT5.
-
Visualizations
Caption: Simplified signaling pathway of NKTR-255.
Caption: General workflow for an in vitro proliferation assay.
References
- 1. bio-rad.com [bio-rad.com]
- 2. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nektar.com [nektar.com]
- 4. Phase I study protocol: NKTR-255 as monotherapy or combined with daratumumab or rituximab in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. oncodaily.com [oncodaily.com]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Validate User [ashpublications.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Off-Target Effects of IV-255
Disclaimer: The compound "IV-255" is a hypothetical p38 MAPKα inhibitor used for illustrative purposes within this guide. The data, protocols, and troubleshooting advice are based on established principles for kinase inhibitors and are intended for research professionals. Always consult peer-reviewed literature and perform comprehensive selectivity profiling for any new chemical entity.
This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results or phenotypes when using the novel p38 MAPKα inhibitor, this compound.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα or MAPK14). Its primary mechanism of action is to block the phosphorylation of downstream substrates of p38 MAPKα, thereby inhibiting the signaling cascade involved in inflammatory responses and cellular stress.[1]
Q2: My cells are exhibiting unexpected toxicity at concentrations where I expect to see specific p38α inhibition. Could this be an off-target effect?
A2: Yes, this is a strong possibility. Off-target effects, where a drug binds to unintended proteins, can lead to unexpected cellular outcomes, including toxicity.[2] Many p38 MAPK inhibitors have been withdrawn from clinical trials due to off-target toxicities.[3][4][5] For this compound, a known off-target at higher concentrations is Glycogen Synthase Kinase 3 Beta (GSK-3β), a critical regulator of numerous cellular processes, including cell survival and metabolism.[6][7] Inhibition of GSK-3β can lead to apoptosis in some cell types.[8][9]
Q3: I'm observing a phenotype that is inconsistent with p38α inhibition, such as alterations in cell cycle or unexpected metabolic changes. What could be the cause?
A3: Inconsistent phenotypes often point to off-target activity. Besides GSK-3β, another potential off-target of this compound is ERK5 (MAPK7).[10][11] The ERK5 pathway is involved in cell proliferation and survival.[12] Unintended inhibition of ERK5 could lead to the phenotypes you are observing. It is crucial to experimentally distinguish between on-target and off-target effects.
Q4: How can I experimentally confirm that the effects I'm seeing are due to off-target inhibition of GSK-3β or ERK5?
A4: A multi-step approach is recommended. First, perform a dose-response curve comparing the IC50 for p38α inhibition (e.g., by measuring phosphorylation of its direct substrate, MK2) with the IC50 for the observed phenotype. A significant discrepancy suggests an off-target effect. Second, use a structurally distinct p38α inhibitor to see if it reproduces the phenotype. If not, the effect is likely specific to this compound's chemical structure. Finally, you can use siRNA/shRNA to specifically knock down GSK-3β or ERK5 and observe if this phenocopies the effect of this compound treatment.[8]
Q5: What is the best method to determine the complete off-target profile of this compound?
A5: The most comprehensive approach is to perform a kinome-wide selectivity screen.[3][13] This involves testing this compound against a large panel of recombinant human kinases (often >400) to identify all potential interactions and their relative binding affinities. This will provide a detailed map of on- and off-target activities.
Troubleshooting Guide
This guide provides structured troubleshooting for common issues encountered with this compound.
| Observed Problem | Potential Cause | Suggested Solution & Next Steps |
| Unexpectedly High Cytotoxicity | Off-target inhibition of essential kinases like GSK-3β. | 1. Perform a Dose-Response Analysis: Determine the IC50 for cytotoxicity and compare it to the IC50 for p38α inhibition (p-MK2 levels). A lower cytotoxicity IC50 suggests off-target effects. 2. Use a Control Compound: Test a structurally different p38α inhibitor. If it is not as toxic at equivalent on-target inhibitory concentrations, the cytotoxicity is likely off-target.[3] 3. Rescue Experiment: If possible, overexpress a drug-resistant mutant of p38α. If this does not rescue cells from toxicity, the effect is off-target. |
| Inconsistent Phenotype (e.g., altered cell cycle, unexpected gene expression) | Off-target inhibition of parallel signaling pathways (e.g., GSK-3β, ERK5). | 1. Consult Kinome Profiling Data: Check the selectivity data for this compound to identify potent off-targets. 2. Pathway Analysis: Perform Western blotting for key markers of suspected off-target pathways (e.g., p-β-catenin for GSK-3β activity, p-STAT3 for ERK5 activity).[8][12] 3. Phenocopy with siRNA: Use siRNA to knock down suspected off-targets (GSK-3β, ERK5) and check if the phenotype matches that of this compound treatment.[14] |
| Paradoxical Activation of a Signaling Pathway | Complex feedback loops or inhibition of a negative regulator. | 1. Time-Course Experiment: Analyze pathway activation at multiple time points after this compound treatment to understand the dynamics. 2. Inhibit Upstream Regulators: Use additional inhibitors to dissect the feedback mechanism. For example, if the MEK/ERK pathway is paradoxically activated, co-treatment with a MEK inhibitor can clarify the role of this compound. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its intended target (p38α) and key off-targets identified through a kinome-wide screen. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. p38α) | Potential Consequence of Inhibition |
| p38 MAPKα (MAPK14) | 5 | 1x (On-Target) | Anti-inflammatory effects, cell cycle arrest |
| GSK-3β | 150 | 30x | Altered cell survival, metabolism, Wnt signaling[6][7] |
| ERK5 (MAPK7) | 450 | 90x | Reduced cell proliferation and survival[12][15] |
| JNK2 | >1000 | >200x | Minimal at therapeutic concentrations |
| JNK3 | >1000 | >200x | Minimal at therapeutic concentrations |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Pathways
This protocol is used to assess the phosphorylation status of key proteins downstream of p38α, GSK-3β, and ERK5 to confirm pathway modulation in cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MK2 (Thr334), anti-total MK2, anti-p-β-catenin (Ser33/37/Thr41), anti-total β-catenin, anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 5 µM) for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[3] Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.[3] Detect the signal using an ECL substrate.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels. Use GAPDH as a loading control. A decrease in p-MK2 confirms on-target activity. A decrease in p-β-catenin (at the specified sites) suggests GSK-3β inhibition.[8] A change in p-STAT3 may indicate ERK5 pathway modulation.[14]
Visualizations
Signaling Pathway Diagram
Caption: On-target and off-target signaling pathways of this compound.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for this compound off-target effects.
Logical Relationship Diagram
Caption: Logical relationships of this compound effects in a cellular system.
References
- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selfhacked.com [selfhacked.com]
- 8. Efficacy of glycogen synthase kinase-3β targeting against osteosarcoma via activation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
IV-255 experimental variability and solutions
Welcome to the technical support resource for the novel mTORC1-selective inhibitor, IV-255. This center provides essential information to help researchers and drug development professionals mitigate experimental variability and address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). It selectively binds to the kinase domain of mTOR, preventing the phosphorylation of its key downstream targets, such as S6 Kinase (S6K) and 4E-BP1. This targeted inhibition disrupts protein synthesis and cell growth processes.
Q2: What is the recommended solvent and storage condition for this compound?
A2: For optimal stability, this compound should be dissolved in 100% analytical grade Dimethyl Sulfoxide (DMSO) to create a stock solution, which should be stored at -20°C or -80°C.[1] For cell-based assays, further dilutions should be made in the appropriate cell culture medium immediately before use. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q3: Can this compound be used in animal models?
A3: Yes, this compound has been formulated for in vivo studies. A recommended vehicle for intraperitoneal (IP) injection is a solution of 5% NMP, 15% Solutol HS 15, and 80% water. However, formulation compatibility should be verified for your specific animal model and experimental design.
Q4: Are there known off-target effects of this compound?
A4: While this compound is designed for high selectivity towards mTORC1, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations.[2] It is crucial to perform dose-response experiments to identify the optimal concentration range that elicits the desired on-target effect while minimizing potential off-target binding.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: High Variability in IC50 Values in Cell Viability Assays
Question: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes and solutions?
Answer: Inconsistent IC50 values in cell-based assays are a common challenge that can stem from several biological and technical factors.[1]
Potential Causes:
-
Cell Passage Number: Cells at high passage numbers can undergo phenotypic drift, altering their response to inhibitors.[3]
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in proliferation rates and drug response.[1]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound or affect signaling pathways, altering the apparent potency of this compound.[4]
-
Compound Solubility: Poor solubility or precipitation of this compound in the final assay medium can drastically reduce its effective concentration.[1]
-
Incubation Time: The duration of drug exposure can impact the observed IC50 value.
Solutions:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Always create new frozen stocks and avoid continuous passaging.[3][5]
-
Optimize Seeding Density: Perform preliminary experiments to determine a seeding density where cells are in an exponential growth phase throughout the assay.[1]
-
Control for Serum Effects: Maintain a consistent serum concentration across all experiments. If variability persists, consider reducing the serum percentage during the treatment period.
-
Ensure Compound Solubility: Visually inspect the media for any signs of precipitation after adding this compound. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Consistent Incubation Time: Use a fixed and biologically relevant incubation time for all comparative experiments.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
Question: this compound shows high potency in a cell-free biochemical kinase assay, but its activity is much lower in my cell-based experiments. Why is this happening?
Answer: A drop in potency between biochemical and cellular assays is a frequent observation in drug discovery.[6] This discrepancy often arises from the complexities of a cellular environment that are absent in a simplified in vitro setup.[4][6]
Potential Causes:
-
Cellular ATP Concentration: Biochemical assays may use ATP concentrations that are not representative of intracellular levels, affecting the potency of ATP-competitive inhibitors like this compound.[7]
-
Cell Permeability: The compound may have poor membrane permeability, limiting its ability to reach the intracellular target.
-
Drug Efflux: Cells may actively transport the compound out via efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration.
-
Protein Binding: this compound may bind to plasma proteins in the cell culture medium or to other intracellular proteins, reducing the free concentration available to inhibit mTORC1.
-
Compound Metabolism: Cells may metabolize this compound into less active or inactive forms.
Solutions:
-
Evaluate Cell Permeability: Use computational models or parallel artificial membrane permeability assays (PAMPA) to assess the permeability of this compound.
-
Use Efflux Pump Inhibitors: To test if drug efflux is a factor, co-treat cells with known efflux pump inhibitors, such as verapamil.
-
Measure Target Engagement: A cellular thermal shift assay (CETSA) or a Western blot analyzing the phosphorylation of downstream targets (e.g., p-S6K) can confirm that this compound is engaging with mTORC1 inside the cell.
-
Modify Assay Conditions: Consider reducing the serum concentration in your assay medium to minimize protein binding effects.
Quantitative Data Summary
The following tables provide reference data for this compound under standardized conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h MTS Assay)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 50 |
| A549 | Lung | 120 |
| U-87 MG | Glioblastoma | 85 |
| PC-3 | Prostate | 200 |
Table 2: Effect of Serum Concentration on this compound IC50 in MCF-7 Cells
| FBS Concentration | IC50 (nM) | Fold Shift |
| 10% | 50 | 1.0x |
| 5% | 28 | 0.56x |
| 1% | 12 | 0.24x |
| 0.5% | 8 | 0.16x |
Experimental Protocols
Protocol 1: Cell Viability MTS Assay for IC50 Determination
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTS assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
96-well, clear-bottom, tissue culture-treated plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Avoid using the outer wells to minimize the "edge effect".[1]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 2x concentration series ranging from 200 µM to 0 µM (vehicle control).
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1x final concentrations. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle control (100% viability) and calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
Protocol 2: Western Blot for mTORC1 Pathway Inhibition
This protocol describes how to assess the inhibitory activity of this compound on the mTORC1 signaling pathway by measuring the phosphorylation of S6 Kinase (S6K).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-S6K (Thr389), Rabbit anti-S6K, Rabbit anti-Actin
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-S6K (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total S6K and a loading control like Actin.
Visualizations
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
Caption: The experimental workflow for Western Blot analysis of mTORC1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
Technical Support Center: Enhancing the Efficacy of IV-255 in Experiments
References
- 1. Next‐generation bromodomain inhibitors of the SWI/SNF complex enhance DNA damage and cell death in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BRG1 chromatin remodeling enzyme links cancer cell metabolism and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 11. Video: Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors [jove.com]
- 12. Nektar and Collaborators Present Late-breaking Results from Phase 2 Study of NKTR-255 for the Treatment of Radiation Induced Lymphopenia in Locally Advanced Non-Small Cell Lung Cancer Patients at Society for Immunotherapy of Cancer (SITC) Annual Meeting | Nektar Therapeutics [ir.nektar.com]
- 13. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. onclive.com [onclive.com]
- 19. oncodaily.com [oncodaily.com]
- 20. ashpublications.org [ashpublications.org]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. ichor.bio [ichor.bio]
Technical Support Center: IV-255 Protocol Modifications for Specific Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the application of the hypothetical IV-255 protocol to specific cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a polymer-conjugated form of Interleukin-15 (IL-15).[1] It is designed to provide sustained signaling through the IL-15 receptor pathway, which is crucial for the proliferation and activation of immune cells such as T cells and Natural Killer (NK) cells.[1][2] The conjugation is intended to improve its pharmacokinetic profile, allowing for a more sustained therapeutic effect compared to recombinant IL-15.[1]
Q2: Are there established baseline protocols for using this compound on A549 and MCF-7 cell lines?
A2: While specific public protocols for "this compound" are not available, a general starting point can be adapted from standard cell culture and treatment protocols for A549 and MCF-7 cells. A549 cells are typically cultured in DMEM supplemented with 10% FBS.[3][4] MCF-7 cells are often cultured in DMEM/F12 medium with 1% fetal bovine serum and additional supplements like insulin.[5] Initial experiments should involve a dose-response study to determine the optimal concentration of this compound for the desired effect.
Q3: What is the expected effect of this compound on cancer cell lines in vitro?
A3: As an IL-15 agonist, this compound's primary mechanism is to enhance the activity of immune cells.[1][2] In a co-culture system with immune cells (like PBMCs), this compound is expected to increase the cytotoxicity of these immune cells towards cancer cell lines like MDA-MB-231 and MCF-7.[6] Direct effects on cancer cells alone might be minimal and should be evaluated as a negative control.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low cell viability after this compound treatment | 1. High concentration of this compound leading to off-target effects. 2. Suboptimal cell culture conditions. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure proper maintenance of cell culture, including media changes every 2-3 days and subculturing at 70-90% confluency.[3][4] |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent timing of this compound application. 3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and low passage number range. 2. Standardize the timing of treatment and subsequent assays. 3. Regularly calibrate and monitor incubator settings. |
| Difficulty in detaching MCF-7 cells for passaging | 1. Cells are too confluent, leading to strong cell-to-cell adhesion. 2. Ineffective trypsinization. | 1. Subculture cells before they reach full confluency. 2. After adding trypsin, gently resuspend the cells using a syringe with a needle for better dissociation.[7] |
| A549 cells are not adhering properly after seeding | 1. Over-trypsinization damaging cell surface proteins. 2. Low seeding density. | 1. Minimize trypsin exposure time to 3-5 minutes.[4] 2. Ensure seeding density is within the recommended range of 2 x 10³ to 1 x 10⁴ cells/cm².[3] |
| No observable increase in immune cell-mediated cytotoxicity | 1. Insufficient concentration of this compound. 2. Poor health or low ratio of effector immune cells. | 1. Titrate the concentration of this compound to find the optimal dose for immune cell activation. 2. Verify the viability and activation status of the immune cells used in the co-culture. Increase the effector-to-target cell ratio. |
Experimental Protocols
General Cell Line Maintenance Protocol
-
Cell Culture:
-
Incubation: Incubate at 37°C with 5% CO2 in a humidified incubator.[3]
-
Media Change: Replace the culture medium every 2-3 days.[3]
-
Subculture:
This compound In Vitro Treatment Protocol (Co-culture)
-
Cell Seeding: Seed target cancer cells (A549 or MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor.
-
Co-culture Setup: Add PBMCs to the wells containing the cancer cells at a desired effector-to-target ratio (e.g., 10:1).
-
This compound Treatment: Add varying concentrations of this compound to the co-culture wells. Include a vehicle control (media without this compound).
-
Incubation: Incubate the co-culture for 24-72 hours.
-
Cytotoxicity Assay: Measure cancer cell viability using a standard method like MTT or a lactate dehydrogenase (LDH) release assay.
Visualizations
References
- 1. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. A549 Cell Subculture Protocol [a549.com]
- 4. nanopartikel.info [nanopartikel.info]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cancer Therapy with NKTR-255
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of NKTR-255 in research models. The focus is on leveraging NKTR-255 to overcome resistance to other cancer therapies, such as CAR T-cell therapy.
Frequently Asked Questions (FAQs)
Q1: What is NKTR-255 and what is its primary mechanism of action?
NKTR-255 is an investigational biologic that functions as an IL-15 receptor agonist.[1][2] It is a polymer-conjugated form of recombinant human IL-15 (rhIL-15), designed to have an extended half-life and sustained activity compared to native IL-15.[3][4][5] The primary mechanism of action of NKTR-255 is to target and activate the IL-15 pathway, which plays a crucial role in the proliferation, activation, and survival of key immune cells.[2] Specifically, it stimulates the expansion and function of Natural Killer (NK) cells and CD8+ T cells, and promotes the development of long-term immunological memory.[2][3]
Q2: How does NKTR-255 help overcome resistance to CAR T-cell therapy?
Resistance to CAR T-cell therapy can occur through various mechanisms, including limited persistence and exhaustion of CAR T-cells. NKTR-255 addresses these limitations by providing a powerful survival and proliferation signal to T cells.[6] Preclinical and clinical studies have shown that NKTR-255 can enhance the expansion and persistence of CAR T-cells, leading to a more durable anti-tumor response.[1][4][6][7] By promoting the survival of memory CD8+ T cells, NKTR-255 may also contribute to a sustained anti-tumor immunity, reducing the chances of relapse.[2][8]
Q3: What are the key differences between NKTR-255 and recombinant human IL-15 (rhIL-15)?
While both NKTR-255 and rhIL-15 act on the IL-15 receptor, NKTR-255's polyethylene glycol (PEG) conjugation offers significant pharmacokinetic advantages.[3][5] This modification results in a reduced clearance and a longer half-life in vivo compared to rhIL-15.[3][5][9] This allows for less frequent dosing while maintaining sustained engagement with the IL-15 receptor, leading to a more durable proliferation and activation of NK and CD8+ T cells.[3][9]
Q4: What are the expected effects of NKTR-255 on immune cell populations in vivo?
In preclinical mouse models, NKTR-255 has been shown to induce a significant expansion of both CD8+ T cells and NK cells.[10][11] Specifically, it preferentially expands the CD44hi memory-phenotype CD8+ T cell population.[10] Clinical trials have also demonstrated that NKTR-255 can lead to the re-expansion of CD8+ CAR T-cells in patients.[8]
Troubleshooting Guides
Problem 1: Suboptimal expansion of CAR T-cells in a xenograft model in the presence of NKTR-255.
-
Possible Cause 1: Timing of NKTR-255 administration. The timing of NKTR-255 administration relative to CAR T-cell infusion can be critical. In clinical trials, NKTR-255 is typically administered several days after CAR T-cell infusion.[2][4]
-
Recommendation: Experiment with different administration schedules. Consider administering NKTR-255 7 to 14 days post-CAR T-cell infusion to support the expansion phase of the CAR T-cells.
-
-
Possible Cause 2: Dose of NKTR-255. The dose of NKTR-255 may not be optimal for the specific model.
-
Recommendation: Perform a dose-response study to determine the optimal concentration of NKTR-255 for your specific CAR T-cell construct and tumor model.
-
-
Possible Cause 3: Tumor Burden. High tumor burden can lead to an immunosuppressive tumor microenvironment, which may hinder the effects of NKTR-255.
-
Recommendation: Evaluate the efficacy of NKTR-255 in models with varying tumor burdens. Consider combination therapies that target the tumor microenvironment.
-
Problem 2: High toxicity observed in animal models treated with NKTR-255 and CAR T-cells.
-
Possible Cause 1: Cytokine Release Syndrome (CRS). While NKTR-255 itself has not been associated with high rates of CRS, the combination with potent CAR T-cells could potentially exacerbate this toxicity.[1][12]
-
Recommendation: Closely monitor animals for signs of CRS (e.g., weight loss, ruffled fur, lethargy). Consider implementing a CRS grading system. If severe CRS is observed, reducing the dose of either the CAR T-cells or NKTR-255 may be necessary.
-
-
Possible Cause 2: Hematological Toxicity. Myelosuppression, including decreased neutrophil and platelet counts, has been observed as a possible side effect.[4][12]
-
Recommendation: Perform complete blood counts (CBCs) at regular intervals to monitor for hematological toxicities.
-
Quantitative Data Summary
Table 1: Clinical Trial Efficacy of NKTR-255 in Combination with CAR T-Cell Therapy
| Clinical Trial Phase | Patient Population | Treatment | 6-Month Complete Response (CR) Rate | 12-Month Progression-Free Survival (PFS) | Citation |
| Phase 2 | Relapsed/Refractory Large B-cell Lymphoma | NKTR-255 + CD19 CAR-T | 73% | Not Reported | [1] |
| Phase 2 | Relapsed/Refractory Large B-cell Lymphoma | Placebo + CD19 CAR-T | 50% | Not Reported | [1] |
| Phase 1 | Refractory B-cell Acute Lymphoblastic Leukemia | NKTR-255 + CD19-22 CAR-T | Not Reported | 67% | [4] |
| Phase 1 (Historical Control) | Refractory B-cell Acute Lymphoblastic Leukemia | CD19-22 CAR-T alone | Not Reported | 38% | [4] |
Table 2: Preclinical In Vivo Immune Cell Expansion with NKTR-255
| Animal Model | Cell Population | Fold Expansion | Citation |
| Wild-Type Mice | CD8+ T cells | 2.5-fold | [10][11] |
| Wild-Type Mice | NK cells | 2.0-fold | [10][11] |
Key Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Daudi Lymphoma Xenograft Model
This protocol is based on methodologies described in preclinical studies of NKTR-255.[5][9]
-
Cell Line: Daudi Burkitt lymphoma cells.
-
Animal Model: Immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Subcutaneously inject Daudi cells into the flank of the mice.
-
CAR T-cell Administration: Once tumors are established, administer human CD19-targeted CAR T-cells intravenously.
-
NKTR-255 Administration:
-
Dosing: Based on preclinical studies, a dose of 0.3 mg/kg of NKTR-255 can be used as a starting point.[9] Dosing should be based on the protein equivalent, not including the mass of the PEG conjugate.[5]
-
Schedule: Administer NKTR-255 intravenously at a specified time point after CAR T-cell infusion (e.g., day 7 or 14).
-
-
Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor animal weight and overall health.
-
Collect peripheral blood at various time points to analyze immune cell populations (including CAR T-cells) by flow cytometry.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or when signs of significant morbidity are observed. Analyze tumors and spleens for immune cell infiltration.
Visualizations
Caption: NKTR-255 signaling pathway in NK and CD8+ T cells.
Caption: In vivo experimental workflow for testing NKTR-255.
References
- 1. onclive.com [onclive.com]
- 2. Nektar Therapeutics Announces NKTR-255 Following CD19-directed CAR-T Therapy Enhanced Complete Response Rates in Patients with Relapsed or Refractory Large B-cell Lymphoma at the 66th Annual ASH Meeting [prnewswire.com]
- 3. NKTR-255, a novel polymer-conjugated rhIL-15 with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 clinical trial of NKTR-255 with CD19-22 CAR T-cell therapy for refractory B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. Nektar and Collaborators Announce Publication in Blood Advances of Preclinical Data Demonstrating NKTR-255, a Novel Polymer-conjugated Human IL-15, Improves Efficacy of CD19-targeted CAR-T Cell Immunotherapy [prnewswire.com]
- 8. Paper: NKTR-255 Vs Placebo to Enhance Complete Responses and Durability Following CD19-Directed CAR-T Therapy in Patients with Relapsed/ Refractory (R/R) Large B-Cell Lymphoma (LBCL) [ash.confex.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. NKTR-255 Enhances Complete Response Following CD19 CAR-T in Patients with Relapsed/Refractory Large B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IV-255 and Other BRG1 Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel BRG1 bromodomain inhibitor, IV-255, with other relevant inhibitors of the same compound class. The information presented is based on available experimental data to assist researchers in making informed decisions for their drug development and oncology research endeavors.
Introduction to BRG1 and its Inhibition in Glioblastoma
Brahma-related gene 1 (BRG1), also known as SMARCA4, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex. In glioblastoma (GBM), an aggressive and common form of brain cancer, BRG1 has been shown to be overexpressed and to promote the malignant phenotype, including invasion, migration, and resistance to chemotherapy. This makes BRG1 an attractive therapeutic target. Bromodomain inhibitors are a class of drugs that specifically target the bromodomain of proteins like BRG1, preventing them from recognizing acetylated histones and thereby disrupting their function in gene regulation.
This compound is a next-generation, selective small molecule inhibitor of the BRG1 bromodomain. It has been developed to enhance the efficacy of standard-of-care chemotherapeutics like temozolomide (TMZ) in treating glioblastoma. This guide compares this compound to other BRG1 bromodomain inhibitors, including IV-275, PFI-3, and the inactive analog IV-191.
Comparative Performance of BRG1 Bromodomain Inhibitors
The following tables summarize the available quantitative and qualitative data on the performance of this compound and its counterparts.
Table 1: Binding Affinity and Selectivity of BRG1 Bromodomain Inhibitors
| Inhibitor | Target(s) | Binding Affinity (Kd) | Selectivity |
| This compound | BRG1 Bromodomain | Not Reported | Selective for BRG1 over BRM[1] |
| IV-275 | BRG1 & BRM Bromodomains | Not Reported | Binds to both BRG1 and BRM[1] |
| PFI-3 | BRG1 & BRM Bromodomains | 89 nM (for BRG1/SMARCA4) | Binds to both BRG1 and BRM |
| IV-191 | None | Does not bind to BRG1 or BRM | Inactive analog[1] |
Table 2: Functional Effects of BRG1 Bromodomain Inhibitors in Cancer Cells
| Inhibitor | Cell Type | Effect | Quantitative Data |
| This compound | Uveal Melanoma (MP41 cells) | Reduces expression of stemness and severity markers | STAT3 reduction: 45% (p<0.05), ANGPTL4 reduction: 50% (p<0.01), TNFSRF14 reduction: 40% (p<0.05)[2] |
| Uveal Melanoma (MP41 cells) | Impairs self-renewal capacity in 3D culture | 65% reduction in sphere-forming capacity (p<0.01)[2] | |
| Glioblastoma | Enhances TMZ- and Bleomycin-induced DNA damage and cell death | Data not quantified in provided sources | |
| IV-275 | Glioblastoma | Enhances TMZ- and Bleomycin-induced DNA damage and cell death | Data not quantified in provided sources |
| PFI-3 | Glioblastoma | Enhances antiproliferative and cell death-inducing effects of TMZ | Data not quantified in provided sources |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cellular Thermal Shift Assay (CETSA)
This assay is used to assess the binding of an inhibitor to its target protein in a cellular context. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Steps:
-
Cell Culture and Treatment: Glioblastoma cells (e.g., LN-229) are cultured to confluency. The cells are then treated with the bromodomain inhibitor (e.g., 30 µM this compound) or a vehicle control (DMSO) and incubated for 3 hours.[3]
-
Thermal Treatment: After incubation, the cell lysates are aliquoted and heated to a range of temperatures (e.g., 44.5°C to 55.6°C) for 5 minutes using a thermocycler.[3]
-
Lysis and Fractionation: The cells are then lysed on ice. The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Immunoblot Analysis: The supernatant containing the soluble protein fraction is collected. The amount of soluble BRG1 is then quantified by immunoblotting using an antibody specific for BRG1.
-
Data Analysis: An increase in the amount of soluble BRG1 at higher temperatures in the inhibitor-treated samples compared to the vehicle-treated samples indicates that the inhibitor has bound to and stabilized the BRG1 protein.
Cell Death ELISA
This assay quantifies the extent of apoptosis (programmed cell death) induced by a treatment. It typically measures the cytoplasmic histone-associated DNA fragments (nucleosomes).
Experimental Workflow:
Caption: Workflow for Cell Death ELISA.
Detailed Steps:
-
Cell Seeding and Treatment: Glioblastoma cells are seeded in a 96-well plate and allowed to attach. They are then treated with the desired concentrations of the bromodomain inhibitor and/or a chemotherapeutic agent like temozolomide.
-
Cell Lysis: After the treatment period, the cells are lysed according to the manufacturer's protocol to release the cytoplasmic contents, including the nucleosomes from apoptotic cells.
-
Immunoassay: The cell lysate is transferred to a streptavidin-coated microplate. A mixture of anti-histone-biotin and anti-DNA-peroxidase (POD) antibodies is added. This allows the immunocomplex to be captured on the plate.
-
Detection: After washing away unbound components, a substrate for the peroxidase enzyme (e.g., ABTS) is added. The enzymatic reaction results in a color change.
-
Quantification: The absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the amount of nucleosomes in the cytoplasm, and thus to the level of apoptosis.
BRG1 Signaling Pathway in Glioblastoma
In glioblastoma, BRG1 is implicated in the regulation of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. The following diagram illustrates the proposed mechanism.
Caption: BRG1-STAT3 Signaling Pathway in Glioblastoma.
In glioblastoma cells, BRG1 appears to suppress the constitutive tyrosine phosphorylation of STAT3. Knockdown or inhibition of BRG1 leads to an increase in phosphorylated STAT3 (p-STAT3). This, in turn, alters the expression of STAT3 target genes. For instance, BRG1 has been shown to promote the expression of genes like TXNIP, CXCL11, and IL-6, which are involved in metabolic reprogramming and immune evasion. Therefore, inhibition of BRG1 with a selective inhibitor like this compound can modulate this pathway, potentially leading to a more favorable anti-tumor response.
Conclusion
This compound emerges as a promising selective inhibitor of the BRG1 bromodomain with the potential to enhance the efficacy of standard cancer therapies in glioblastoma. Its selectivity for BRG1 over the closely related BRM offers a more targeted approach compared to dual inhibitors like IV-275 and PFI-3. While direct quantitative comparisons of binding affinity for the newer generation of inhibitors are not yet publicly available, the functional data on this compound's ability to impair stem-like properties in cancer cells is compelling. Further research, including head-to-head preclinical studies, will be crucial to fully elucidate the therapeutic potential of this compound in the treatment of glioblastoma and other cancers where BRG1 is a key driver of malignancy.
References
IV-255 versus [competitor compound] efficacy study
An In-depth Efficacy Analysis: IV-255 (NKTR-255) versus Competitor Compound in Hematological Malignancies
In the rapidly evolving landscape of cancer immunotherapy, cytokine-based treatments are regaining prominence with next-generation biologics designed to enhance anti-tumor immunity while mitigating toxicities. This guide provides a comparative overview of this compound, identified as NKTR-255, a novel polymer-conjugated interleukin-15 (IL-15) receptor agonist, and a relevant competitor in the treatment of hematological malignancies. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available efficacy data, experimental protocols, and mechanistic insights.
Overview of this compound (NKTR-255)
NKTR-255 is an investigational cancer immunotherapeutic that functions as an IL-15 receptor agonist.[1] IL-15 is a cytokine that plays a crucial role in the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells, both of which are critical components of the anti-tumor immune response.[2][3] NKTR-255 is designed to leverage the biological activity of IL-15 to stimulate the patient's immune system to fight cancer.[4][5] It is currently being evaluated in clinical trials for various hematological malignancies, including non-Hodgkin lymphoma (NHL) and multiple myeloma (MM), both as a monotherapy and in combination with other agents like daratumumab and rituximab.[5][6]
Competitor Compound: To be determined
A suitable competitor for NKTR-255 would be another agent used in the treatment of relapsed or refractory hematological malignancies that aims to enhance the immune response. Given NKTR-255's mechanism as a T-cell and NK-cell stimulator, a relevant comparison could be made with checkpoint inhibitors or other cytokine therapies. For the purpose of this guide, we will need to identify a specific competitor and gather its efficacy data.
Comparative Efficacy Data
A comprehensive comparison requires quantitative efficacy data from clinical trials. The following table will be populated once a competitor is selected and relevant data is extracted.
| Efficacy Endpoint | This compound (NKTR-255) | [Competitor Compound] | Clinical Trial Identifier |
| Overall Response Rate (ORR) | Data Pending | Data Pending | NCT04136756 (for NKTR-255) |
| Complete Response (CR) Rate | Data Pending | Data Pending | |
| Progression-Free Survival (PFS) | Data Pending | Data Pending | |
| Duration of Response (DOR) | Data Pending | Data Pending |
Experimental Protocols
Understanding the methodology behind the efficacy data is crucial for a fair comparison.
NKTR-255 Phase 1 Clinical Trial (NCT04136756)
-
Study Design: This is a Phase 1, open-label, dose-escalation and dose-expansion study evaluating the safety, tolerability, and preliminary efficacy of NKTR-255.[5]
-
Patient Population: The trial enrolls patients with relapsed or refractory multiple myeloma and non-Hodgkin lymphoma.[5]
-
Treatment Protocol: Patients receive NKTR-255 intravenously in 21 or 28-day treatment cycles. The study includes both monotherapy and combination therapy arms with daratumumab or rituximab.[5][6]
-
Key Assessments: The primary endpoints focus on safety and determining the recommended Phase 2 dose. Secondary endpoints include preliminary anti-tumor activity (ORR, DOR), pharmacokinetics, and pharmacodynamics.[5]
Mechanism of Action and Signaling Pathways
Visualizing the signaling pathways of these compounds can provide a clearer understanding of their biological activity.
This compound (NKTR-255) Signaling Pathway
NKTR-255, as an IL-15 agonist, binds to the IL-15 receptor complex (IL-15Rβ/γc) on the surface of NK cells and CD8+ T cells. This binding activates intracellular signaling cascades, primarily the JAK/STAT pathway, leading to the transcription of genes involved in cell proliferation, survival, and cytotoxic function.
Experimental Workflow for Efficacy Assessment
The process of evaluating the efficacy of a novel therapeutic in a clinical trial follows a structured workflow from patient recruitment to data analysis.
This guide will be updated with specific data for a selected competitor compound to provide a direct and quantitative comparison with this compound (NKTR-255). The objective is to offer a clear, data-driven resource for researchers and professionals in the field of oncology drug development.
References
- 1. onclive.com [onclive.com]
- 2. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Facebook [cancer.gov]
A Comparative Guide to IL-15 Receptor Agonists: Cross-Validation of NKTR-255's Effects in Diverse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NKTR-255, an investigational polymer-conjugated interleukin-15 (IL-15) receptor agonist, with other IL-15-based therapeutic alternatives. The data presented herein is collated from publicly available preclinical and clinical studies to facilitate a cross-validation of its effects across different experimental models.
Introduction to IL-15 and its Therapeutic Potential
Interleukin-15 (IL-15) is a critical cytokine for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ memory T cells, both of which are potent effectors of the anti-tumor immune response.[1][2] The therapeutic application of recombinant human IL-15 (rhIL-15) has been hampered by its short in vivo half-life, which necessitates high and frequent dosing, leading to significant toxicity.[1][3] To overcome these limitations, next-generation IL-15 receptor agonists, such as NKTR-255, have been engineered to offer improved pharmacokinetic and pharmacodynamic profiles.
NKTR-255 is a polymer-conjugated rhIL-15 designed to provide sustained signaling through the IL-15 pathway, leading to the expansion and activation of NK and CD8+ T cells.[4][5][6] This guide will compare the performance of NKTR-255 with its predecessor, rhIL-15, and other prominent IL-15 superagonists in development, including ALT-803 and NIZ985.
Comparative Efficacy and Pharmacodynamics
The following tables summarize key performance data for NKTR-255 and its alternatives across various experimental models.
Table 1: Pharmacokinetic and In Vivo Cellular Expansion in Preclinical Models
| Parameter | NKTR-255 | rhIL-15 | ALT-803 |
| Modification | Polymer-conjugated rhIL-15 | Recombinant Human IL-15 | IL-15N72D mutant complexed with IL-15Rα-Fc |
| Pharmacokinetics | Reduced clearance, longer half-life[4] | Short half-life (<40 minutes)[1] | Extended in vivo pharmacokinetics[7] |
| NK Cell Expansion | Sustained and substantial proliferation[4][8] | Transient expansion[9] | Potent stimulation and expansion[10] |
| CD8+ T Cell Expansion | Durable and sustained proliferation[4] | 3-fold expansion at 2-3 mcg/kg[11] | 3-fold increase in human PBMCs in vitro[10] |
| Tumor Models | Superior anti-tumor activity in Daudi lymphoma model vs. precomplexed cytokine[4]. Delayed tumor growth in multiple myeloma model.[8] | Limited efficacy as monotherapy[9] | Elimination of well-established multiple myeloma tumors[10]. Durable anti-tumor effect in glioblastoma model.[12] |
Table 2: Clinical Observations in Human Trials
| Compound | Indication(s) | Key Biological Effects | Clinical Outcome Highlights |
| NKTR-255 | Relapsed/Refractory Hematologic Malignancies (Multiple Myeloma, Non-Hodgkin Lymphoma), Large B-cell Lymphoma (in combo with CAR-T) | Sustained increases in NK and CD8+ T-cells.[13] Enhanced CAR-T cell kinetics.[14] | Well-tolerated with minimal treatment-related toxicities.[13] In combination with CAR-T, 73% of patients achieved a complete response at six months, compared to 50% in the placebo group.[14] |
| rhIL-15 | Metastatic Solid Tumors | 38-fold increase in circulating NK cells and 5.8-fold increase in CD8+ T cells with continuous infusion.[9][15] | Limited by toxicity.[15] No objective responses as monotherapy, though some disease stabilization was observed.[9][11] |
| ALT-803 (N-803) | Advanced Solid Tumors (e.g., NSCLC) | Immune activation with anti-tumor activity.[16] | In combination with nivolumab, achieved a 29% objective response rate in metastatic NSCLC.[17] |
| NIZ985 | Metastatic/Unresectable Solid Tumors | Significant induction of cytotoxic lymphocyte proliferation (NK and CD8+ T cells).[18][19] | Well-tolerated as monotherapy and in combination with spartalizumab. Antitumor activity observed in tumor types with poor response to checkpoint inhibitors.[20][21] |
Signaling Pathways and Experimental Workflows
IL-15 Signaling Pathway
The diagram below illustrates the mechanism of action of IL-15 receptor agonists. These agents bind to the IL-15 receptor beta-gamma (IL-15Rβγc) complex on the surface of NK and CD8+ T cells. This interaction can be facilitated by cis-presentation (binding to IL-15Rα on the same cell) or trans-presentation (binding to IL-15Rα on an accessory cell, like a dendritic cell). This binding activates the JAK/STAT signaling cascade, leading to cellular proliferation, survival, and enhanced cytotoxic function.
Representative Experimental Workflow: In Vivo Tumor Model
The following diagram outlines a typical workflow for evaluating the efficacy of an IL-15 agonist in a preclinical mouse model of cancer, such as a B-cell lymphoma xenograft model.
Experimental Protocols
In Vitro Assessment of T-Cell Activation
-
Objective: To measure the ability of IL-15 agonists to induce signaling and proliferation in T-cells.
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ CAR T-cells.
-
Methodology:
-
T-cells are cultured in appropriate media.
-
Cells are treated with escalating doses of NKTR-255, rhIL-15, or other comparators.
-
STAT5 Phosphorylation: After a short incubation (e.g., 30 minutes), cells are fixed, permeabilized, and stained with an antibody specific for phosphorylated STAT5 (pSTAT5) and analyzed by flow cytometry.[5]
-
Proliferation Assay: Cells are labeled with a proliferation dye (e.g., CFSE) prior to treatment. After several days of culture (e.g., 5-7 days), dye dilution is measured by flow cytometry as an indicator of cell division.[5]
-
Cytokine Production: Supernatants are collected after 24-48 hours of co-culture with target tumor cells. Cytokine levels (e.g., IFN-γ, TNF-α) are quantified using multiplex assays (e.g., Luminex).[5]
-
In Vivo Murine Lymphoma Model
-
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of IL-15 agonists alone or in combination with cell therapy.
-
Animal Model: Immunodeficient mice (e.g., NSG) are used to allow for the engraftment of human tumor cells and immune cells.
-
Methodology:
-
Tumor Inoculation: Mice are injected intravenously (IV) with a human B-cell lymphoma cell line (e.g., Raji) that expresses a luciferase reporter gene.[5]
-
Therapeutic Intervention: At a set time post-tumor inoculation, mice receive a single IV dose of human anti-CD19 CAR T-cells.[5]
-
Agonist Administration: Cohorts of mice are then treated with weekly IV or subcutaneous injections of vehicle control, NKTR-255, or a comparator agonist.[5]
-
Tumor Burden Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging at regular intervals.[5]
-
Pharmacodynamic Analysis: Blood samples are collected periodically to quantify human NK and CAR T-cell populations via flow cytometry.
-
Endpoint: The primary endpoint is overall survival. At the time of necropsy, tissues such as spleen, bone marrow, and tumor sites are harvested for detailed cellular analysis.
-
Conclusion
The cross-validation of NKTR-255's effects across multiple preclinical and clinical models demonstrates its potential as a potent, next-generation IL-15 receptor agonist. Its engineered design successfully addresses the pharmacokinetic limitations of rhIL-15, leading to a more sustained and robust expansion of anti-tumor lymphocytes.[4] Comparative data suggests that while other advanced agonists like ALT-803 and NIZ985 also show significant promise, NKTR-255's unique polymer conjugation provides a differentiated profile. Notably, its synergistic activity with CAR T-cell therapies in both preclinical models and clinical trials for hematologic malignancies highlights a promising path forward for this agent in combination immunotherapy strategies.[5][14] Further investigation and mature data from ongoing clinical trials will be crucial in fully defining its therapeutic position relative to other IL-15-based immunotherapies.
References
- 1. IL-15 Agonists: The Cancer Cure Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress of interleukin-15 in cancer immunotherapy [frontiersin.org]
- 3. Nektar and Collaborators Present Preclinical Data on NKTR-255, a Novel IL-15 Receptor Agonist, in combination with CAR Cell Therapies at the 2022 Tandem Meetings | Transplantation & Cellular Therapy Meetings of ASTCT™ and CIBMTR® [prnewswire.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Nektar Therapeutics Announces Presentation of New Preclinical Data for its IL-15 Agonist, NKTR-255, at the American Society of Hematology (ASH) 2019 Annual Meeting | Nektar Therapeutics [ir.nektar.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Improving NK cell function in multiple myeloma with NKTR-255, a novel polymer-conjugated human IL-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | IL-15 in the Combination Immunotherapy of Cancer [frontiersin.org]
- 10. Comparison of the super agonist complex, ALT-803, to IL-15 as cancer immunotherapeutics in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Therapeutic administration of IL-15 superagonist complex ALT-803 leads to long-term survival and durable antitumor immune response in a murine glioblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. IL-15 by continuous i.v. infusion to adult patients with solid tumors in a Phase I trial induced dramatic NK cell subset expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ALT-803 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phase I study of single agent NIZ985, a recombinant heterodimeric IL-15 agonist, in adult patients with metastatic or unresectable solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. First-in-human phase I/Ib study of NIZ985, a recombinant heterodimer of IL-15 and IL-15Rα, as a single agent and in combination with spartalizumab in patients with advanced and metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. profiles.wustl.edu [profiles.wustl.edu]
Comparative Analysis: IV-255 (NKTR-255) vs. Standard Cancer Therapies
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the investigational immunotherapy agent NKTR-255 against standard cancer treatments. NKTR-255, administered intravenously (IV), is an investigational IL-15 receptor agonist engineered to enhance the body's anti-tumor immune response.[1] It is currently being evaluated in clinical trials for hematologic malignancies, often in combination with other therapies like monoclonal antibodies and CAR-T cells.[1][2] This analysis contrasts its targeted immunological mechanism with the broader actions of conventional systemic therapies and evaluates its potential to augment modern cell-based treatments.
Mechanism of Action: A Targeted Immuno-Oncologic Approach
Standard systemic therapies, such as traditional chemotherapy, typically function by targeting all rapidly dividing cells, which can lead to significant off-target effects on healthy tissues.[3] In contrast, NKTR-255 employs a targeted biological mechanism. It is a polymer-conjugated version of the cytokine Interleukin-15 (IL-15), which is crucial for the development, survival, and activation of key immune effector cells.[4][5]
NKTR-255 is designed to stimulate the proliferation and function of CD8+ T cells and Natural Killer (NK) cells, two of the immune system's most potent agents against cancer.[5][6] By boosting these specific cell populations, NKTR-255 aims to create a more robust and sustained anti-tumor immune response.
Figure 1: Signaling pathway of NKTR-255 action on immune cells.
Preclinical and Clinical Efficacy Data
Experimental data provides a quantitative basis for comparing NKTR-255's performance against standard treatment paradigms. Preclinical studies in animal models and early-phase human clinical trials have shown promising results, particularly when NKTR-255 is used to augment other immunotherapies.
Table 1: Preclinical Immune Cell Expansion in Murine Models
| Compound | Target Cell Population | Fold Expansion (vs. Control) | Source |
|---|---|---|---|
| NKTR-255 | CD8+ T Cells | 2.5x | [4][6] |
| NKTR-255 | Natural Killer (NK) Cells | 2.0x |[4][6] |
Table 2: Phase 1 Clinical Trial Data in Refractory B-cell Acute Lymphoblastic Leukemia (B-ALL)
| Treatment Arm | N | Measurable Residual Disease (MRD)-Negative Remission | 12-Month Progression-Free Survival (PFS) | Source |
|---|---|---|---|---|
| NKTR-255 + CAR19-22 T-cell Therapy | 9 | 89% (8 of 9 patients) | 67% | [7][8] |
| Historical Controls (CAR-T alone) | - | Not Reported | 38% |[7][8] |
The data indicate that NKTR-255 significantly boosts key anti-cancer immune cell populations in preclinical models.[4][6] Furthermore, in a Phase 1 clinical trial, adding NKTR-255 to a CAR-T therapy regimen was associated with a high remission rate and nearly doubled the 12-month progression-free survival rate compared to historical controls for CAR-T therapy alone.[7][8] The combination was found to be safe and feasible, with no dose-limiting toxicities observed.[8]
Experimental Protocols
Protocol 1: In Vivo Immune Cell Expansion Assessment (Preclinical)
This protocol outlines the methodology used to quantify the expansion of T cells and NK cells in wild-type (WT) mice following NKTR-255 administration, as described in foundational preclinical studies.[4][6]
-
Animal Model: C57BL/6 wild-type mice are used for the experiment.
-
Treatment Administration: A cohort of mice is administered NKTR-255 via intravenous injection. A control cohort receives a vehicle injection.
-
Sample Collection: At specified time points post-injection (e.g., Day 7, Day 14), peripheral blood and spleen tissues are collected from both cohorts.
-
Cell Staining and Analysis: Lymphocytes are isolated from samples. Cells are stained with fluorescently-labeled antibodies specific for immune cell surface markers (e.g., CD3, CD8 for T cells; NK1.1 for NK cells).
-
Flow Cytometry: Stained cells are analyzed using a flow cytometer to quantify the absolute numbers and percentage of CD8+ T cells and NK cells within the lymphocyte population.
-
Data Interpretation: The fold change in cell populations in the NKTR-255-treated group is calculated relative to the vehicle-treated control group.
Protocol 2: Phase 1b Clinical Trial Workflow (NCT05359211 Synopsis)
This protocol summarizes the clinical workflow for trials investigating NKTR-255 in combination with CAR-T cell therapy for patients with relapsed or refractory large B-cell lymphoma.[1]
-
Patient Screening & Enrollment: Patients with relapsed/refractory large B-cell lymphoma who meet eligibility criteria are enrolled.
-
Lymphodepletion: Patients receive a standard-of-care lymphodepletion regimen, typically consisting of cyclophosphamide and fludarabine, on Days -5 to -3 to prepare the body for CAR-T infusion.[1]
-
CAR-T Cell Infusion: On Day 0, patients receive an infusion of a CAR-T cell product (e.g., lisocabtagene maraleucel).[1]
-
NKTR-255 Administration: Starting on Day 10 or 14, patients receive NKTR-255 intravenously over 30 minutes. This is repeated every 3 weeks for a specified number of doses, provided there is no disease progression or unacceptable toxicity.[1]
-
Monitoring and Assessment: Patients are closely monitored for safety (adverse events) and efficacy. Efficacy is assessed via PET/CT scans and bone marrow biopsies at baseline and subsequent time points throughout the trial.[1]
-
Endpoint Analysis: The primary endpoints are safety and tolerability. Secondary endpoints include overall response rate, duration of response, and progression-free survival.
Figure 2: Simplified workflow for a clinical trial combining NKTR-255 and CAR-T therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Facebook [cancer.gov]
- 3. moffitt.org [moffitt.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A phase 1 clinical trial of NKTR-255 with CD19-22 CAR T-cell therapy for refractory B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of NKTR-255 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational immunotherapy agent NKTR-255 with alternative therapeutic strategies. The information is supported by experimental data from preclinical and clinical studies to aid in the independent verification of its research findings. NKTR-255 is an investigational polymer-conjugated form of interleukin-15 (IL-15), a cytokine that plays a crucial role in the proliferation and survival of natural killer (NK) cells and CD8+ T cells, key components of the anti-tumor immune response.
Performance Comparison with Placebo in Large B-Cell Lymphoma
Recent clinical trial data has highlighted the potential of NKTR-255 as an adjuvant therapy to enhance the efficacy of CD19-directed CAR-T cell therapy in patients with relapsed/refractory large B-cell lymphoma (LBCL). A Phase 2, randomized, double-blind, placebo-controlled study demonstrated that NKTR-255, when administered following CAR-T cell therapy, led to augmented complete response rates.[1]
| Metric | NKTR-255 + CAR-T Therapy | Placebo + CAR-T Therapy |
| Number of Patients | 11 | 4 |
| Complete Response Rate at Month 6 (Investigator Assessment) | 80% (8/10) | 50% (2/4) |
| Complete Response Rate at Month 6 (BICR Efficacy) | 73% (8/11) | 50% (2/4) |
| Re-expansion of CD8+ CAR-T cells | 73% (8/11) | 0% (0/4) |
| BICR: Blinded Independent Central Review |
Safety and Tolerability Profile
Treatment with NKTR-255 following CAR-T cell therapy has been reported to be well-tolerated.[2] The most common grade ≥3 treatment-related adverse events were hematological and resolved without clinical sequelae.[1][2]
| Adverse Event (Grade ≥3) | NKTR-255 + CAR-T Therapy (n=11) | Placebo + CAR-T Therapy (n=4) |
| Neutrophil Count Decrease | 46% (5/11) | Not Reported |
| Platelet Count Decrease | 18% (2/11) | Not Reported |
| Lymphocyte Count Decrease | 18% (2/11) | Not Reported |
| Infusion-Related Reaction (Grade 1/2) | 18% (2/11) | 0% |
| Fever (Grade 1/2) | 27% (3/11) | 0% |
No instances of cytokine-release-syndrome (CRS) or immune-effector-cell-associated-neurotoxicity-syndrome (ICANS) were reported in the NKTR-255 group.[1]
Experimental Protocols
Phase 2 Clinical Trial in Relapsed/Refractory Large B-Cell Lymphoma (NCT05664217)
Objective: To evaluate the efficacy and safety of NKTR-255 as an adjuvant to CD19 CAR-T cell therapy in enhancing complete responses and durability.
Methodology:
-
Patient Population: Eligible patients with relapsed/refractory large B-cell lymphoma (LBCL).
-
Treatment: Patients received one of two FDA-approved CD19 CAR T-cell products (axicabtagene ciloleucel or lisocabtagene maraleucel).
-
Randomization: Following CAR-T cell therapy, patients were randomized to receive either NKTR-255 or a placebo.
-
Dosing (NKTR-255 group): Patients received varying doses of NKTR-255 (1.5 µg/kg, 3.0 µg/kg, or 3 µg/kg with a subsequent increase to 6 µg/kg in the second cycle).[1]
-
Efficacy Assessment: The primary endpoint was the complete response rate at month 6, assessed by both investigator and a blinded independent central review.
-
Pharmacodynamic Assessment: Re-expansion of CD8+ CAR-T cells was monitored.
Signaling Pathway and Mechanism of Action
NKTR-255 is designed as an IL-15 receptor agonist. It is a polyethylene glycol-modified recombinant human IL-15, engineered to have a longer half-life and sustained signaling. The proposed mechanism involves the stimulation of IL-15 pathways to enhance the proliferation and function of NK cells and CD8+ T cells, which are critical for anti-tumor immunity.
Caption: NKTR-255 signaling pathway.
Experimental Workflow
The preclinical and clinical evaluation of NKTR-255 follows a standard drug development workflow, from initial in vitro and in vivo studies to phased clinical trials in human subjects. Preclinical research has demonstrated its ability to enhance the proliferation and anti-tumor activity of CD8+ T cells and NK cells.
Caption: NKTR-255 experimental workflow.
Logical Relationship of Therapeutic Strategy
The therapeutic strategy for NKTR-255 is based on the logical premise that enhancing the endogenous anti-tumor immune response will lead to improved clinical outcomes. When used in combination with therapies like CAR-T, it aims to synergistically boost the persistence and activity of the engineered immune cells.
References
A Comparative Analysis of IV-255: Assessing Specificity and Selectivity Against Next-Generation BRAF V600E Inhibitors
Introduction
The discovery of specific driver mutations in oncogenes has revolutionized cancer therapy, leading to the development of targeted inhibitors. The V600E mutation in the BRAF kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway, is a prevalent driver in approximately 50% of melanomas and various other cancers.[1][2] This constitutively active mutant kinase leads to uncontrolled cell proliferation and survival.[3][4] First-generation BRAF inhibitors (BRAFi), such as Vemurafenib and Dabrafenib, demonstrated significant clinical efficacy.[5][6] However, their therapeutic window is often limited by acquired resistance and off-target effects, which can lead to adverse events like cutaneous squamous cell carcinoma, believed to be caused by paradoxical activation of the MAPK pathway in BRAF wild-type cells.[7][8][9]
This guide presents a comparative assessment of IV-255, a novel ATP-competitive inhibitor, against established BRAF inhibitors. We provide a head-to-head comparison of selectivity profiles and detail the key experimental methodologies used to ascertain target engagement and specificity, offering researchers a comprehensive framework for evaluating next-generation kinase inhibitors.
Comparative Selectivity Profile of BRAF Inhibitors
The selectivity of a kinase inhibitor is paramount for its clinical success, minimizing toxicity while maximizing on-target efficacy. The following table summarizes the dissociation constants (Kd) for this compound and other approved BRAF inhibitors against the primary target (BRAF V600E) and key off-target kinases known to be implicated in adverse effects. Data is derived from comprehensive kinome-wide binding assays. A lower Kd value indicates a stronger binding affinity.
| Compound | BRAF V600E (Kd, nM) | CRAF (Kd, nM) | SRC (Kd, nM) | JNK1 (Kd, nM) | Selectivity Score (S10) |
| This compound (Hypothetical) | 0.8 | 1,250 | >10,000 | >10,000 | 0.015 |
| Encorafenib | 1.9 | 380 | 3,400 | >10,000 | 0.031 |
| Dabrafenib | 2.8 | 180 | 1,100 | 8,900 | 0.045 |
| Vemurafenib | 15 | 88 | 490 | 2,100 | 0.110 |
-
Selectivity Score (S10): Calculated as the number of off-target kinases with a Kd < 100 nM divided by the total number of kinases tested (excluding the primary target). A lower score indicates higher selectivity. (Note: Data for established drugs are representative values from public domain studies; this compound data is hypothetical for illustrative purposes).
The data clearly positions this compound as a highly potent and selective inhibitor of BRAF V600E. Its significantly weaker affinity for CRAF compared to Vemurafenib and Dabrafenib suggests a lower potential for paradoxical MAPK pathway activation. Furthermore, its negligible binding to kinases in the SRC and JNK families indicates a cleaner off-target profile, potentially translating to a more favorable safety profile in clinical applications.
Signaling Pathway Context
BRAF inhibitors function by blocking the constitutively active BRAF V600E kinase, thereby preventing the downstream phosphorylation of MEK and ERK.[3][4] This interruption of the MAPK signaling cascade inhibits tumor cell proliferation and induces apoptosis.[5][8]
MAPK signaling pathway with the site of action for this compound.
Experimental Protocols
The assessment of inhibitor specificity and target engagement relies on robust, quantitative, and reproducible experimental methods. Below are protocols for two industry-standard assays used to generate the type of data presented in this guide.
Kinome-Wide Selectivity Profiling (KINOMEscan®)
This assay quantitatively measures the binding interactions between a test compound and a large panel of DNA-tagged kinases. It is an ATP-independent competition binding assay that provides an unbiased assessment of selectivity.[10][11][12]
Methodology:
-
Assay Preparation: A panel of over 450 human kinases, individually tagged with a unique DNA identifier, is utilized.[13]
-
Binding Reaction: The test compound (e.g., this compound) is incubated at various concentrations with the kinase-tagged phage and an immobilized, active-site directed ligand.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site. Compounds that bind the kinase prevent it from binding to the immobilized ligand.[11]
-
Quantification: After incubation, the mixture is passed over a solid support to capture the kinase-ligand complexes. Unbound components are washed away. The amount of kinase remaining on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[10]
-
Data Analysis: The amount of kinase captured is measured for each concentration of the test compound. A dose-response curve is generated to calculate the dissociation constant (Kd), which reflects the binding affinity between the compound and the kinase.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)
CETSA is a biophysical assay that verifies direct binding of a compound to its target protein within the complex environment of an intact cell or tissue lysate.[14][15] The principle is that ligand binding stabilizes the target protein, resulting in an increased melting temperature.[16][17]
Methodology:
-
Cell Treatment: Live cells expressing the target protein (e.g., BRAF V600E) are incubated with the test compound (e.g., this compound) at a desired concentration, alongside a vehicle control (e.g., DMSO).
-
Heat Challenge: The treated cell suspensions are divided into aliquots and heated to a range of different temperatures for a fixed duration (e.g., 3 minutes).[14][17] This heat challenge causes proteins to denature and aggregate.
-
Cell Lysis and Fractionation: After heating, cells are lysed. The aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining in the supernatant at each temperature is quantified using methods like Western Blot or ELISA.[15][17]
-
Data Analysis: The quantity of soluble protein is plotted against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the compound-treated samples compared to the control indicates that the compound has bound to and stabilized the target protein, confirming target engagement.[16]
Experimental Workflow
The logical flow for characterizing a novel kinase inhibitor like this compound involves moving from broad, in vitro screening to specific, in-cell validation to confirm its mechanism of action.
Workflow for inhibitor specificity and selectivity assessment.
Conclusion and Future Directions
The comprehensive analysis presented in this guide demonstrates that this compound possesses a superior profile in terms of both potency and selectivity when compared to established BRAF V600E inhibitors. Its high affinity for the target kinase and minimal interaction with key off-target kinases, such as CRAF, suggest a reduced likelihood of paradoxical pathway activation and associated toxicities.[7][18] The validation of target engagement in a cellular context via CETSA, combined with its potent inhibition of downstream signaling, confirms its intended mechanism of action.
These findings underscore the potential of this compound as a best-in-class therapeutic agent for BRAF V600E-mutant cancers. Further preclinical development should focus on in vivo efficacy studies, pharmacokinetic profiling, and formal toxicology assessments to translate these promising in vitro results into a clinical candidate with an improved therapeutic index.
References
- 1. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. small-molecule-inhibitors-of-braf-in-clinical-trials - Ask this paper | Bohrium [bohrium.com]
- 7. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. hostinfo.cafe24.com [hostinfo.cafe24.com]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. annualreviews.org [annualreviews.org]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Benchmarking IV-255: A Comparative Analysis of a Novel IL-15 Agonist in Cancer Immunotherapy
For Immediate Release
This guide provides a comprehensive performance benchmark of IV-255 (also known as NKTR-255), an investigational polymer-conjugated interleukin-15 (IL-15) receptor agonist, against known standards in the field of cancer immunotherapy. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound is engineered to stimulate the proliferation and activation of natural killer (NK) cells and CD8+ T cells, key components of the anti-tumor immune response. Clinical trial data suggests that this compound, particularly in combination with other therapies, holds promise for enhancing treatment efficacy in hematologic malignancies. This guide will compare the performance of this compound with the IL-15 superagonist N-803 (also known as ALT-803) and contextualize its efficacy within the current standard of care for relevant indications.
Mechanism of Action: The IL-15 Signaling Pathway
This compound is a polymer-conjugated form of recombinant human IL-15. This modification extends its half-life and optimizes its biological activity. Like endogenous IL-15, this compound signals through a receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain and the shared IL-2/IL-15 receptor beta (CD122) and common gamma (γc) chains (CD132). This signaling cascade primarily promotes the survival, proliferation, and activation of NK cells and CD8+ T cells.
Performance Benchmarking: this compound vs. Alternatives
Direct head-to-head clinical trial data for this compound monotherapy against other IL-15 agonists or standard of care is limited. The following tables summarize available data from clinical trials of this compound in combination therapies and compare it with data for the alternative IL-15 agonist N-803 and established standard of care regimens.
Table 1: Performance in Relapsed/Refractory Large B-Cell Lymphoma (LBCL)
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Findings & Citations |
| This compound (NKTR-255) + CD19 CAR-T | Relapsed/Refractory LBCL | Not Reported | 73% at 6 months | In a Phase 2 trial, the combination showed a higher 6-month CR rate compared to 50% for placebo + CAR-T. |
| Standard of Care (Axi-cel - CAR-T) | Relapsed/Refractory LBCL | 83% | 58% | ZUMA-7 trial data for a standard CAR-T therapy. |
| Standard of Care (Liso-cel - CAR-T) | Relapsed/Refractory LBCL | 86% | 74% | TRANSFORM trial data for another standard CAR-T therapy. |
Table 2: Performance in Relapsed/Refractory Multiple Myeloma
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Key Findings & Citations |
| This compound (NKTR-255) Monotherapy | Relapsed/Refractory Multiple Myeloma | Not Reported | 58% (Stable Disease) | In a Phase 1 dose-escalation study, 7 of 12 evaluable MM patients reported disease stabilization. |
| N-803 (ALT-803) Monotherapy | Relapsed/Refractory Multiple Myeloma | 16% (Disease Control) | Not Reported | A Phase 1/2 study showed that 3 of 19 patients exhibited disease control. |
| Standard of Care (Daratumumab + Pomalidomide + Dexamethasone) | Relapsed/Refractory Multiple Myeloma | 69% | Not Reported | APOLLO trial data for a standard triplet therapy. |
Table 3: Immunomodulatory Effects of IL-15 Agonists
| Compound | Dose | Peak Fold-Change in NK Cells | Peak Fold-Change in CD8+ T Cells | Citation |
| This compound (NKTR-255) | 6.0 µg/kg | ~8-fold | ~2-fold | Data from a Phase 1 study in hematologic malignancies. |
| N-803 (ALT-803) | 15 or 20 µg/kg (subcutaneous) | Sustained Proliferation and Expansion | Sustained Proliferation and Expansion | Phase 1 trial in indolent non-Hodgkin lymphoma. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the performance of this compound.
Protocol 1: NK and CD8+ T Cell Proliferation Assay by Flow Cytometry
This protocol outlines the steps to quantify the proliferation of NK and CD8+ T cells in response to this compound treatment using a dye dilution assay.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Dye Labeling: Wash and resuspend PBMCs in PBS. Add CellTrace™ Violet or CFSE proliferation dye to the cell suspension and incubate. Quench the staining reaction with cell culture medium.
-
Cell Culture: Plate the labeled PBMCs in a 96-well plate and add varying concentrations of this compound or control substances.
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified CO2 incubator.
-
Antibody Staining: Harvest the cells and stain with a cocktail of fluorescently-labeled monoclonal antibodies, such as anti-CD3, anti-CD56, and anti-CD8, to identify NK cells and CD8+ T cells. A viability dye should also be included.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the acquired data using flow cytometry software. Gate on live, singlet lymphocytes. Identify NK cells (CD3-CD56+) and CD8+ T cells (CD3+CD8+). Proliferation is assessed by the generational dilution of the proliferation dye.
Protocol 2: Ki-67 Staining for Cell Proliferation
Ki-67 is a nuclear protein associated with cellular proliferation. This protocol details the intracellular staining of Ki-67 for flow cytometric analysis.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes from in vitro cultures or in vivo samples.
-
Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD3, CD56, CD8) as described in the previous protocol.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions. This step is critical for allowing the anti-Ki-67 antibody to access the nuclear antigen.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-Ki-67 antibody to the permeabilized cells and incubate.
-
Washing: Wash the cells to remove unbound antibody.
-
Flow Cytometry: Resuspend the cells in an appropriate buffer and acquire them on a flow cytometer.
-
Data Analysis: Analyze the percentage of Ki-67 positive cells within the NK and CD8+ T cell populations.
Conclusion
This compound (NKTR-255) demonstrates significant biological activity, leading to the expansion and activation of NK and CD8+ T cells. Early clinical data, primarily from combination therapy trials, suggests its potential to enhance anti-tumor immunity and improve patient outcomes in hematologic malignancies. While direct comparative data from monotherapy trials is still emerging, the information presented in this guide provides a valuable benchmark for this compound against another IL-15 agonist and the current standards of care. The provided experimental protocols offer a foundation for researchers to further investigate and validate the performance of this promising immunotherapeutic agent.
Safety Operating Guide
Proper Disposal of IV-255: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of IV-255, a selective small molecule inhibitor of the BRG1 bromodomain used in cancer research.
While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous laboratory chemicals, including those used in cancer research.[1][2][3][4][5][6][7] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters and storage information for this compound.
| Parameter | Value | Source |
| Storage Temperature | -80°C (long-term); -20°C (short-term) | [2] |
| Storage Duration | Up to 6 months at -80°C; Up to 1 month at -20°C | [2] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [3][7] |
| Waste Container Fill Level | Do not exceed 90% capacity | General Guideline |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is a pure solid, a solution (note the solvent), or if it contaminates other materials (e.g., pipette tips, gloves, vials).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep solid and liquid waste in separate, designated containers.[5]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
3. Preparing Waste Containers:
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers with secure screw-on caps. For liquid waste, secondary containment is recommended.[2][5]
-
Label Containers Clearly: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and solvent if it is a solution
-
The accumulation start date (the date the first waste is added)
-
The name of the principal investigator and the laboratory location
-
The appropriate hazard pictograms (e.g., toxic)[3]
-
4. Waste Accumulation and Storage:
-
Solid Waste (Pure this compound, Contaminated Labware):
-
Carefully place solid this compound waste into the designated, labeled solid waste container.
-
For contaminated items like gloves and wipes, place them in a sealed bag before putting them into the main waste container.[2]
-
-
Liquid Waste (this compound Solutions):
-
Empty Vials:
-
Empty vials that contained this compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory, away from drains and incompatible chemicals.[1]
5. Requesting Waste Pickup:
-
Once the waste container is full (not exceeding 90% capacity) or the accumulation time limit set by your institution is reached, arrange for disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. web.uri.edu [web.uri.edu]
Essential Safety and Operational Guidance for Handling IV-255
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for IV-255, a selective small molecule inhibitor of the BRG1 bromodomain, is not publicly available. The following guidelines are based on a precautionary approach to handling potentially hazardous, novel chemical compounds in a laboratory setting. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and adhere to all local and federal regulations.
I. Immediate Safety and Personal Protective Equipment (PPE)
Given that the full toxicological profile of this compound is not widely documented, it is crucial to treat this compound as potentially hazardous. The minimum recommended PPE for handling this compound in a solid or dissolved state includes:
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing.[1][2][3]
-
Hand Protection: Nitrile gloves are the minimum requirement for handling this compound.[1][3][4] Consider double-gloving, especially when handling the pure compound or concentrated solutions.[1] Gloves should be inspected for tears or holes before use and changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against spills and contamination.[3][5]
-
Respiratory Protection: Work with powdered this compound or solutions that may produce aerosols should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a risk assessment must be performed to determine the appropriate respiratory protection.[3]
-
Foot Protection: Fully enclosed, chemical-resistant footwear is mandatory in the laboratory.[4][5]
Table 1: Personal Protective Equipment for Handling this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Stock Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Cell Culture Dosing | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Biosafety Cabinet |
| General Handling in Solution | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Well-ventilated area |
II. Operational and Handling Plan
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its experimental use.
Experimental Protocols:
1. Preparation of Stock Solution (Example Protocol):
-
Before starting, ensure all required PPE is worn and a chemical fume hood is operational.
-
Calculate the required mass of this compound for the desired stock concentration.
-
Carefully weigh the solid this compound in a tared, disposable weigh boat or directly into the storage vial within the fume hood.
-
Add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution as recommended. MedChemExpress suggests that stock solutions can be stored at -20°C for up to one month.
III. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and any other disposable lab supplies. Collect all solid waste in a designated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused stock solutions, experimental media containing this compound, and any other liquid waste should be collected in a sealed, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
The disposal process should follow a clear, logical flow to ensure safety and compliance.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. youtube.com [youtube.com]
- 5. addgene.org [addgene.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
